molecular formula C30H28ClFN4O5 B10769704 CP-465022 maleate

CP-465022 maleate

Katalognummer: B10769704
Molekulargewicht: 579.0 g/mol
InChI-Schlüssel: WLLUWLRVXIHECY-KSUUAYPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CP-465022 maleate is a useful research compound. Its molecular formula is C30H28ClFN4O5 and its molecular weight is 579.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLUWLRVXIHECY-KSUUAYPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its mechanism of action, drawing from preclinical research. It details the molecular interactions, physiological effects, and the downstream signaling consequences of AMPA receptor antagonism by CP-465022. This guide also includes summaries of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism and relevant signaling pathways.

Introduction

CP-465022, a quinazolin-4-one derivative, has been identified as a highly selective, non-competitive antagonist of the AMPA-type glutamate receptor.[1] AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their over-activation is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. CP-465022's unique mechanism of action, differing from competitive antagonists, makes it a valuable tool for neuroscience research and a potential therapeutic agent. This guide will provide an in-depth exploration of its pharmacological profile.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 exerts its primary effect by inhibiting AMPA receptor function in a non-competitive manner. This means it does not directly compete with the endogenous agonist, glutamate, for its binding site on the receptor.[1] Instead, CP-465022 binds to an allosteric site, a distinct location on the receptor complex.[2]

Binding Site and Molecular Interaction

Studies involving site-directed mutagenesis have elucidated that the binding site for CP-465022 is located at the interface between the S1 and S2 glutamate-binding core and the transmembrane domains of the AMPA receptor. Specifically, it interacts with the S1-M1 and S2-M4 linkers, which are crucial for transducing the conformational change from agonist binding to the opening of the ion channel. By binding to this linker region, CP-465022 stabilizes the receptor in a closed or non-conducting state, thereby preventing ion influx even when glutamate is bound.

Functional Consequences of Binding

The binding of CP-465022 results in a potent inhibition of AMPA receptor-mediated currents. This inhibition is not dependent on the frequency of receptor activation (use-independent) or the membrane voltage (voltage-independent).[1] Furthermore, CP-465022 appears to be equipotent across different AMPA receptor subunit compositions, suggesting a broad inhibitory action on AMPA receptor subtypes.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for CP-465022.

ParameterValueSpecies/SystemReference
IC50 (AMPA Receptor) 25 nMRat Cortical Neurons[1]
Selectivity Selective for AMPA over NMDA and Kainate receptors[1]
Mode of Action Non-competitive, Use- and Voltage-Independent[1]
ParameterEffectConcentrationSpecies/SystemReference
Nav1.6 Persistent Current InhibitionModest but significant at concentrations used for AMPA receptor blockadeHEK cells expressing Nav1.6

Signaling Pathways Modulated by CP-465022

Antagonism of AMPA receptors by CP-465022 has significant downstream effects on intracellular signaling cascades. By blocking calcium influx through calcium-permeable AMPA receptors and reducing overall neuronal depolarization, CP-465022 can modulate key signaling pathways involved in synaptic plasticity, gene expression, and cell survival.

Inhibition of the ERK1/2 Pathway

Non-competitive AMPA receptor antagonists have been shown to inhibit the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK1/2 pathway is a critical signaling cascade that regulates a wide range of cellular processes.

Reduction of CREB Phosphorylation

Downstream of the ERK1/2 pathway, AMPA receptor antagonism can lead to a decrease in the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB is a key transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel (Closed) CP465022 CP-465022 CP465022->AMPAR Binds (Allosteric) ERK ERK1/2 pERK p-ERK1/2 ERK->pERK Phosphorylation (Inhibited) CREB CREB pERK->CREB Phosphorylates (Inhibited) pCREB p-CREB GeneExpression Gene Expression pCREB->GeneExpression Regulation (Decreased)

Caption: Signaling pathway affected by CP-465022.

Off-Target Effects: Inhibition of Nav1.6

While CP-465022 is highly selective for AMPA receptors, it has been shown to have a modest inhibitory effect on the persistent component of the voltage-gated sodium channel Nav1.6. This off-target activity is important to consider when interpreting experimental results, as Nav1.6 channels play a crucial role in neuronal excitability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CP-465022.

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol is designed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

  • Cell Culture: Primary cortical neurons are cultured on glass coverslips.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2, pH 7.4.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3.

  • Procedure:

    • Neurons are voltage-clamped at -60 mV.

    • AMPA receptor-mediated currents are evoked by local application of glutamate or AMPA.

    • A stable baseline response is established.

    • CP-465022 is applied at various concentrations via the perfusion system.

    • The change in the amplitude of the AMPA receptor-mediated current is measured to determine the IC50.

    • To assess non-competitive antagonism, the concentration-response curve for the agonist is generated in the absence and presence of a fixed concentration of CP-465022. A rightward shift with no change in the maximal response indicates competitive antagonism, whereas a decrease in the maximal response is characteristic of non-competitive antagonism.

cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis A Culture Primary Cortical Neurons C Establish Whole-Cell Patch Clamp A->C B Prepare External and Internal Solutions B->C D Voltage Clamp at -60 mV C->D E Evoke AMPA Currents (Glutamate/AMPA Application) D->E F Establish Stable Baseline E->F G Apply CP-465022 (Varying Concentrations) F->G H Measure AMPA Current Amplitude G->H I Calculate IC50 H->I J Construct Agonist Dose-Response Curves +/- CP-465022 H->J K Determine Mode of Antagonism J->K

Caption: Experimental workflow for electrophysiological characterization.

Radioligand Binding Assay to Determine Binding Affinity (Hypothetical Protocol)
  • Materials:

    • Radiolabeled CP-465022 (e.g., [³H]CP-465022).

    • Membrane preparations from cells expressing AMPA receptors.

    • Unlabeled CP-465022 for competition studies.

  • Procedure:

    • Incubate the membrane preparation with increasing concentrations of [³H]CP-465022.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Perform saturation binding analysis to determine the Kd and Bmax.

    • For competition binding, incubate membranes with a fixed concentration of [³H]CP-465022 and increasing concentrations of unlabeled CP-465022 to determine the Ki.

Western Blotting to Assess ERK1/2 Phosphorylation

This protocol is used to measure the effect of CP-465022 on the phosphorylation of ERK1/2.

  • Cell Treatment:

    • Culture neuronal cells to the desired confluency.

    • Treat cells with CP-465022 for a specified time.

    • Stimulate the cells with an AMPA receptor agonist to induce ERK1/2 phosphorylation.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize p-ERK levels to total ERK levels.

Conclusion

CP-465022 maleate is a well-characterized, potent, and selective non-competitive antagonist of the AMPA receptor. Its mechanism of action involves binding to an allosteric site on the receptor, thereby preventing ion channel opening without competing with glutamate. This leads to the inhibition of excitatory neurotransmission and modulation of downstream signaling pathways such as the ERK1/2-CREB cascade. Its distinct pharmacological profile, including its off-target effects on Nav1.6, makes it a critical tool for dissecting the roles of AMPA receptors in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds.

References

In-Depth Technical Guide: Discovery and Synthesis of CP-465022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-465022, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying signaling pathways affected by this compound. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.

Discovery and Rationale

CP-465022, chemically known as 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone, was developed by Pfizer Global Research and Development as part of a program to investigate novel antagonists for the AMPA receptor.[1] The rationale behind its development was to create a potent and selective tool to probe the physiological and pathophysiological roles of AMPA receptors, which are implicated in various neurological conditions, including epilepsy and neurodegeneration.[1][2]

Synthesis of CP-465022

The synthesis of CP-465022 involves a multi-step process culminating in the formation of the substituted quinazolinone core. While the specific, detailed protocol for CP-465022 is proprietary, the general synthetic strategy for this class of compounds can be elucidated from patent literature (EP 0884310 B1) and analogous synthetic procedures for quinazolinone derivatives. The key steps involve the construction of the quinazolinone ring system followed by the introduction of the side chains.

A plausible synthetic approach involves the reaction of a substituted anthranilic acid with a suitable amine to form the quinazolinone core, followed by functionalization at the 2-position.

Experimental Workflow for Quinazolinone Synthesis

G cluster_0 Quinazolinone Core Formation cluster_1 Side Chain Attachment A Substituted Anthranilic Acid C Cyclization A->C B Amine B->C D Functionalized Quinazolinone C->D F Coupling Reaction D->F E Pyridinylvinyl Moiety E->F G CP-465022 F->G Final Product

Caption: General synthetic workflow for CP-465022.

Biological Activity and Mechanism of Action

CP-465022 is a potent, selective, and non-competitive antagonist of the AMPA receptor.[2] Its primary mechanism of action is the inhibition of AMPA receptor-mediated excitatory neurotransmission in the central nervous system.

In Vitro Activity

Electrophysiological studies on cultured rat cortical neurons have demonstrated that CP-465022 inhibits AMPA-induced currents in a concentration-dependent manner.

ParameterValueCell TypeReference
IC₅₀ (AMPA receptor)25 nMRat Cortical Neurons[2][3]
Inhibition of Kainate-induced responseYesRat Cortical Neurons[3]
Effect on NMDA-induced currentsMinimalRat Cortical & Cerebellar Granule Neurons[3]

Table 1: In Vitro Potency of CP-465022

In Vivo Activity

CP-465022 has demonstrated significant anticonvulsant effects in animal models.

Animal ModelEffectRoute of AdministrationReference
Pentylenetetrazole (PTZ)-induced seizures (Rat)Dose-dependent inhibition of seizuresSubcutaneous (SC)[4]
AMPA-induced seizures (Rat)Effective reduction of seizure activityNot Specified[4]

Table 2: In Vivo Anticonvulsant Activity of CP-465022

Mechanism of Action: AMPA Receptor Signaling Pathway

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. Upon binding of glutamate, the channel opens, leading to an influx of Na⁺ ions and depolarization of the postsynaptic membrane. CP-465022 acts as a non-competitive antagonist, meaning it does not compete with glutamate for the binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents channel opening.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Channel Na+ Channel Opening AMPA_R->Na_Channel Depolarization Depolarization Na_Channel->Depolarization CP465022 CP-465022 CP465022->AMPA_R Inhibits (Allosteric)

Caption: Mechanism of CP-465022 action on the AMPA receptor.

Experimental Protocols

Electrophysiological Recordings in Rat Cortical Neurons
  • Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and cultured for 10-14 days.

  • Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed on cultured neurons.

  • Drug Application: AMPA (100 µM) is applied to elicit inward currents. CP-465022 is co-applied at various concentrations to determine its inhibitory effect.

  • Data Analysis: The concentration of CP-465022 that inhibits 50% of the maximal AMPA-induced current (IC₅₀) is calculated by fitting the concentration-response data to a logistic equation.[5]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
  • Animals: Adult male Sprague-Dawley rats are used.

  • Drug Administration: CP-465022 or vehicle is administered subcutaneously at various doses prior to PTZ injection.

  • Seizure Induction: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is injected intraperitoneally to induce seizures.[4]

  • Behavioral Observation: Animals are observed for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The dose of CP-465022 that protects 50% of the animals from generalized tonic-clonic seizures (ED₅₀) is determined.

Conclusion

CP-465022 is a valuable pharmacological tool for studying the role of AMPA receptors in the central nervous system. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of AMPA receptor antagonism in neurological disorders characterized by excessive excitatory neurotransmission. The synthetic route, while complex, provides a framework for the development of other quinazolinone-based modulators of ion channels. The detailed experimental protocols provided herein offer a basis for the further characterization of this and similar compounds.

References

CP-465022 Maleate: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022, a novel quinazolin-4-one derivative, is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its high affinity for AMPA receptors over other ionotropic glutamate receptors, such as the kainate and N-methyl-D-aspartate (NMDA) receptors, makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of AMPA receptor-mediated signaling.[1][3][4] This technical guide provides a comprehensive overview of the selectivity profile of CP-465022 maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Data Presentation: Quantitative Selectivity Profile

Receptor SubtypeAgonist UsedTest SystemIC50 (nM)Notes
AMPA ReceptorKainateRat Cortical Neurons25[1][5][6]Inhibition was noncompetitive with the agonist and not use- or voltage-dependent.[1]
Kainate ReceptorKainateRat Hippocampal Neurons>100Significant inhibition observed at concentrations of 100 nM, with nearly complete inhibition at 500 nM to 1 µM.[5] A precise IC50 value is not specified in the available literature.
NMDA ReceptorNMDARat Cortical & Cerebellar Granule Neurons>1000At 1 µM, CP-465022 has little effect on peak NMDA-induced currents.[5]

Experimental Protocols

The selectivity of CP-465022 for AMPA receptors over kainate receptors is typically determined using whole-cell voltage-clamp electrophysiology on cultured neurons. The following is a generalized protocol based on standard methodologies in the field. For the specific, detailed protocol used for CP-465022, consulting the primary literature, Lazzaro et al. (2002), is recommended.

Whole-Cell Voltage-Clamp Electrophysiology for Determining Antagonist Selectivity

1. Cell Culture:

  • Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rats.

  • Neurons are plated on poly-L-lysine coated glass coverslips and maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for 7-14 days to allow for the expression and maturation of glutamate receptors.

2. Electrophysiological Recording:

  • Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose; pH adjusted to 7.4 with NaOH).

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 ATP-Mg; pH adjusted to 7.2 with CsOH).

  • Whole-cell configuration is established on a selected neuron, and the cell is voltage-clamped at a holding potential of -60 mV.

3. Agonist Application and Data Acquisition:

  • To assess AMPA receptor-mediated currents, a specific AMPA receptor agonist (e.g., 100 µM AMPA or 100 µM kainate, as kainate also activates AMPA receptors) is applied rapidly to the neuron using a fast-perfusion system.

  • To assess kainate receptor-mediated currents, a selective kainate receptor agonist (e.g., 10 µM kainate in the presence of an AMPA receptor-selective antagonist like GYKI 52466 to block AMPA receptor activation) is applied.

  • The resulting inward currents are recorded using an appropriate amplifier and data acquisition software.

4. Antagonist Application and Selectivity Determination:

  • A stable baseline of agonist-evoked currents is established.

  • Increasing concentrations of this compound are co-applied with the agonist.

  • The inhibition of the peak amplitude of the agonist-evoked current at each antagonist concentration is measured.

  • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

  • The selectivity is determined by comparing the IC50 values obtained for AMPA receptor- and kainate receptor-mediated currents.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for AMPA and kainate receptors.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (Ligand-gated ion channel) Glutamate->AMPA_R Binds Na_ion Na+ Influx AMPA_R->Na_ion Opens Channel Ca_ion Ca2+ Influx (if GluA2-lacking) AMPA_R->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC, MAPK) Ca_ion->Downstream Depolarization->Downstream CP465022 CP-465022 CP465022->AMPA_R Noncompetitive Antagonist

Figure 1: Simplified AMPA Receptor Signaling Pathway and Site of CP-465022 Action.

Kainate_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_K Glutamate / Kainate Kainate_R Kainate Receptor (Ionotropic & Metabotropic) Glutamate_K->Kainate_R Binds Na_Ca_ion Na+/Ca2+ Influx Kainate_R->Na_Ca_ion Ionotropic Action G_protein G-protein Activation Kainate_R->G_protein Metabotropic Action Depolarization_K Membrane Depolarization Na_Ca_ion->Depolarization_K PKC PKC Activation G_protein->PKC MAPK MAPK Pathway PKC->MAPK CP465022_K CP-465022 (Lower Affinity) CP465022_K->Kainate_R Weak Antagonist

Figure 2: Kainate Receptor Signaling Pathways, Indicating Weaker Inhibition by CP-465022.

Experimental Workflow

The following diagram outlines the general workflow for determining the selectivity of a compound for AMPA versus kainate receptors.

Experimental_Workflow cluster_ampa AMPA Receptor Arm cluster_kainate Kainate Receptor Arm start Start: Prepare Neuronal Cultures setup Set up Whole-Cell Voltage-Clamp Rig start->setup establish_recording Establish Stable Whole-Cell Recording setup->establish_recording apply_ampa_agonist Apply AMPA Receptor Agonist (e.g., AMPA or Kainate) establish_recording->apply_ampa_agonist apply_kainate_agonist Apply Kainate Receptor Agonist (+ AMPA-R Blocker) establish_recording->apply_kainate_agonist record_ampa_current Record Baseline AMPA-R Current apply_ampa_agonist->record_ampa_current apply_cp465022_ampa Co-apply Agonist with Increasing [CP-465022] record_ampa_current->apply_cp465022_ampa record_inhibition_ampa Record Inhibited AMPA-R Currents apply_cp465022_ampa->record_inhibition_ampa calculate_ic50_ampa Calculate IC50 for AMPA Receptor record_inhibition_ampa->calculate_ic50_ampa compare Compare IC50 Values to Determine Selectivity calculate_ic50_ampa->compare record_kainate_current Record Baseline Kainate-R Current apply_kainate_agonist->record_kainate_current apply_cp465022_kainate Co-apply Agonist with Increasing [CP-465022] record_kainate_current->apply_cp465022_kainate record_inhibition_kainate Record Inhibited Kainate-R Currents apply_cp465022_kainate->record_inhibition_kainate calculate_ic50_kainate Calculate IC50 for Kainate Receptor record_inhibition_kainate->calculate_ic50_kainate calculate_ic50_kainate->compare end End: Conclude Selectivity Profile compare->end

References

In Vitro Characterization of CP-465022 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This document provides a comprehensive in vitro characterization of CP-465022 maleate, summarizing its pharmacological properties and providing detailed experimental protocols for its evaluation. The data presented herein underscore the compound's utility as a valuable tool for investigating the role of AMPA receptors in physiological and pathophysiological processes.[1]

Introduction

The AMPA receptor, a key ionotropic glutamate receptor, mediates the majority of fast excitatory neurotransmission in the central nervous system.[2] Dysregulation of AMPA receptor activity has been implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.[1] Consequently, the development of selective AMPA receptor antagonists is of significant interest for both basic research and therapeutic applications.[1] CP-465022 is a quinazolin-4-one derivative that acts as a noncompetitive antagonist of the AMPA receptor.[1] This technical guide details its in vitro pharmacological profile.

Quantitative Pharmacological Data

The in vitro activity of CP-465022 has been determined through various electrophysiological and binding assays. The following tables summarize the key quantitative data.

Table 1: Potency of CP-465022 at the AMPA Receptor

ParameterValueCell TypeAssay Conditions
IC5025 nMRat Cortical NeuronsInhibition of AMPA receptor-mediated currents

Data sourced from Lazzaro et al. (2002).[1]

Table 2: Selectivity Profile of CP-465022

ReceptorActivityConcentrationCell Type
AMPAPotent, noncompetitive antagonismIC50 = 25 nMRat Cortical Neurons
KainateSelective over kainate receptors--
NMDALittle effect on peak NMDA-induced currents1 µMCultured rat cerebellar granule neurons

Data indicates high selectivity for the AMPA receptor over other ionotropic glutamate receptors.[1][3]

Mechanism of Action

CP-465022 exhibits a noncompetitive mechanism of action, meaning its inhibitory effect is not dependent on the concentration of the agonist (e.g., glutamate).[1] Furthermore, its antagonism is not use- or voltage-dependent.[1] This suggests that CP-465022 binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, to induce a conformational change that prevents ion channel opening.

Below is a diagram illustrating the signaling pathway of the AMPA receptor and the inhibitory action of CP-465022.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Activates CP465022 CP-465022 CP465022->AMPA_R Binds (Allosteric) Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx Signal_Transduction Downstream Signaling Depolarization->Signal_Transduction

AMPA receptor signaling and inhibition by CP-465022.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize CP-465022.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Objective: To determine the IC50 of CP-465022 for the inhibition of AMPA receptor currents.

Materials:

  • Cultured rat cortical neurons

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

  • AMPA (agonist)

  • This compound

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Prepare cultured rat cortical neurons on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply AMPA (e.g., 100 µM) to elicit an inward current.

  • After a stable baseline response is established, co-apply AMPA with increasing concentrations of CP-465022.

  • Record the peak inward current at each concentration of CP-465022.

  • Wash out the drug and ensure the current returns to baseline.

  • Analyze the data by plotting the percentage of inhibition against the log concentration of CP-465022 to determine the IC50 value.

Electrophysiology_Workflow A Prepare Cultured Neurons B Establish Whole-Cell Recording A->B C Apply AMPA (Agonist) B->C D Record Baseline Current C->D E Co-apply AMPA + CP-465022 D->E F Record Inhibited Current E->F G Washout F->G H Analyze Data (IC50) G->H

Workflow for electrophysiological characterization.
Radioligand Binding Assay

This protocol is used to assess the binding affinity of CP-465022 to the AMPA receptor.

Objective: To determine the binding affinity (Ki) of CP-465022 for the AMPA receptor.

Materials:

  • Rat brain membrane preparation

  • [3H]-AMPA (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes and determine the protein concentration.

  • In a 96-well plate, add the membrane preparation, [3H]-AMPA (at a concentration near its Kd), and varying concentrations of CP-465022.

  • For non-specific binding control wells, add a high concentration of a known AMPA receptor antagonist.

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of CP-465022.

  • Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.

Binding_Assay_Workflow A Prepare Brain Membranes B Incubate Membranes with [3H]-AMPA and CP-465022 A->B C Separate Bound and Free Ligand (Filtration) B->C D Measure Radioactivity C->D E Calculate Specific Binding D->E F Analyze Data (Ki) E->F

Workflow for radioligand binding assay.

Conclusion

The in vitro data for this compound clearly demonstrate its potent and selective noncompetitive antagonism of the AMPA receptor. The provided experimental protocols offer a robust framework for the characterization of this and similar compounds. The well-defined mechanism of action and high selectivity make CP-465022 an invaluable pharmacological tool for elucidating the complex roles of AMPA receptors in neuronal function and disease.

References

Early Studies on CP-465022: A Technical Review of its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the foundational preclinical research on CP-465022, a potent and selective noncompetitive AMPA receptor antagonist. The initial hypothesis underpinning its development was that by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, CP-465022 would exhibit significant neuroprotective effects in the context of ischemic brain injury. However, early studies revealed a surprising and complex pharmacological profile. While effectively blocking AMPA receptor activity, CP-465022 unexpectedly failed to confer neuroprotection in key in vivo models of stroke.[1][2] This guide provides a comprehensive overview of the key quantitative data, detailed experimental protocols, and the implicated signaling pathways from these seminal studies, offering valuable insights for researchers in the field of neuroprotection and glutamate receptor pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluations of CP-465022.

Table 1: In Vitro Efficacy of CP-465022

ParameterValueCell TypeReference
IC5025 nMRat Cortical Neurons[3]

Table 2: In Vivo Efficacy of CP-465022 in Rodent Models

ModelSpeciesDosingEffectReference
Pentylenetetrazole-induced SeizuresRat10 mg/kg SCDose-dependent inhibition of seizures and lethality, with full efficacy for at least 4 hours.[1]
Locomotor ActivityRatDose-dependentInhibition of locomotor activity.[1]
Global Ischemia (CA1 neuron loss)RatDoses effective in seizure modelsFailed to prevent CA1 neuron loss.[1][2]
Temporary Middle Cerebral Artery Occlusion (infarct volume)Rat5 mg/kg SC (initial), 2 mg/kg SC (follow-up)Failed to reduce infarct volume.[1][2][1]

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies evaluating CP-465022.

In Vitro Electrophysiology in Rat Cortical Neurons

Objective: To determine the potency and mechanism of CP-465022 in inhibiting AMPA receptor-mediated currents.

Methodology:

  • Cell Culture: Primary cortical neurons were harvested from embryonic rats and cultured.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on cultured neurons.

  • AMPA Receptor Activation: AMPA receptor-mediated currents were evoked by the application of AMPA.

  • CP-465022 Application: CP-465022 was applied at various concentrations to determine its inhibitory effect on the AMPA-evoked currents.

  • Data Analysis: The concentration of CP-465022 that produced 50% inhibition of the maximal AMPA-induced current (IC50) was calculated. The study also assessed whether the inhibition was competitive or noncompetitive with the agonist and its dependence on voltage or use.[3]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To assess the in vivo efficacy of CP-465022 in a model of generalized seizures.

Methodology:

  • Animal Subjects: Male rats were used in this study.

  • Drug Administration: CP-465022 was administered subcutaneously (SC) at varying doses.

  • Seizure Induction: The convulsant agent pentylenetetrazole (PTZ) was administered to induce seizures.

  • Observation: Animals were observed for the onset and severity of seizures, as well as lethality.

  • Data Analysis: The dose-dependent effect of CP-465022 on inhibiting PTZ-induced seizures and preventing mortality was quantified.[1]

Temporary Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of CP-465022 in a model of focal cerebral ischemia.

Methodology:

  • Animal Subjects: Male rats were subjected to the MCAO procedure.

  • Surgical Procedure: The middle cerebral artery was temporarily occluded to induce focal ischemia.

  • Drug Administration: CP-465022 (5 mg/kg SC) or vehicle was administered 90 minutes after the start of the occlusion. A second dose (2 mg/kg SC) was given 3.5 hours after the first.[1]

  • Reperfusion: The arterial clips were removed after a defined period to allow for reperfusion.

  • Physiological Monitoring: Body temperature was maintained at 37°C for 6 hours post-occlusion.[1]

  • Outcome Assessment: After a survival period, the brains were harvested, and the infarct volume was quantified to assess the extent of neuronal damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CP-465022 and the experimental workflows.

CP_465022_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds to Ca_channel Ion Channel AMPA_R->Ca_channel Opens Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Ca2+ influx leads to CP465022 CP-465022 CP465022->AMPA_R Noncompetitive Antagonist Experimental_Workflow_Neuroprotection cluster_model Ischemia Model cluster_treatment Treatment cluster_outcome Outcome Assessment MCAO Temporary MCAO in Rats CP465022_Admin CP-465022 Administration MCAO->CP465022_Admin Vehicle_Admin Vehicle Administration MCAO->Vehicle_Admin Global_Ischemia Global Ischemia in Rats Global_Ischemia->CP465022_Admin Global_Ischemia->Vehicle_Admin Infarct_Volume Infarct Volume Measurement CP465022_Admin->Infarct_Volume Neuron_Loss CA1 Neuron Loss Quantification CP465022_Admin->Neuron_Loss Vehicle_Admin->Infarct_Volume Vehicle_Admin->Neuron_Loss

References

Methodological & Application

Application Notes and Protocols for CP-465022 Maleate In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1][2][3] The inhibition by CP-465022 is non-competitive with the agonist concentration and is not dependent on voltage or use.[1] This compound demonstrates high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1] These characteristics make CP-465022 a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors.

This document provides detailed protocols for the in vitro characterization of CP-465022 maleate using primary rat cortical neurons and whole-cell patch-clamp electrophysiology.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueCell TypeAssayReference
IC5025 nMRat Cortical NeuronsWhole-cell patch-clamp[1][2][3]
Mechanism of ActionNon-competitive antagonist-Electrophysiology[1]
SelectivitySelective for AMPA over kainate and NMDA receptors-Electrophysiology[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of CP-465022 as a non-competitive antagonist of the AMPA receptor. Glutamate binding to the AMPA receptor induces a conformational change that opens the ion channel. CP-465022 binds to a site distinct from the glutamate-binding site, at the interface between the ligand-binding domain and the transmembrane domain, which prevents the channel from opening even when glutamate is bound.

AMPA_receptor_antagonism cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Activates CP465022 CP-465022 CP465022->AMPA_R Binds (Allosteric site)

CP-465022 non-competitively antagonizes the AMPA receptor.

Experimental Protocols

Primary Rat Cortical Neuron Culture

This protocol is adapted from established methods for culturing primary rat cortical neurons for electrophysiological studies.

Materials:

  • E18 Sprague-Dawley rat embryos

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • DNAse I

Procedure:

  • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

  • Rinse plates three times with sterile water and allow to air dry.

  • Coat plates with Laminin (10 µg/mL in DPBS) for at least 4 hours at 37°C before use.

  • Dissect cortices from E18 rat embryos in cold DPBS.

  • Mince the tissue and incubate in Trypsin-EDTA at 37°C for 15 minutes.

  • Add FBS to inactivate the trypsin, followed by DNAse I to reduce viscosity.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

  • Plate neurons at a density of 1.5 x 10^5 cells/cm².

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Replace half of the medium every 3-4 days. Neurons are typically ready for electrophysiological recordings after 7-14 days in vitro.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. The final DMSO concentration should not exceed 0.1% to avoid solvent effects on neuronal activity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording AMPA receptor-mediated currents and assessing the inhibitory effect of CP-465022.

Materials:

  • Cultured rat cortical neurons on coverslips

  • Borosilicate glass capillaries

  • Micropipette puller

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • Perfusion system

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 290 mOsm.

  • Agonist Solution: aCSF containing 100 µM AMPA.

  • Antagonist Solutions: aCSF containing 100 µM AMPA and varying concentrations of CP-465022 (e.g., 1 nM - 10 µM).

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.

  • Hold the neuron at a membrane potential of -70 mV in voltage-clamp mode.

  • Record baseline AMPA-evoked currents by briefly applying the agonist solution using a rapid perfusion system.

  • To determine the IC50, pre-apply aCSF containing a specific concentration of CP-465022 for 1-2 minutes, followed by co-application of the same concentration of CP-465022 with the AMPA agonist.

  • Wash out the antagonist and agonist with aCSF and ensure the current returns to baseline before applying the next concentration.

  • Repeat step 7 for a range of CP-465022 concentrations to generate a dose-response curve.

  • Analyze the data by measuring the peak amplitude of the AMPA-evoked currents in the absence and presence of the antagonist.

Experimental Workflow and Logic

The following diagram outlines the logical flow of the in vitro assay protocol for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Electrophysiology Assay cluster_analysis Data Analysis Neuron_Culture 1. Culture Primary Rat Cortical Neurons Patch_Clamp 3. Establish Whole-Cell Patch-Clamp Neuron_Culture->Patch_Clamp Drug_Prep 2. Prepare CP-465022 Stock Solution Antagonist_App 5. Apply CP-465022 (Varying Concentrations) Drug_Prep->Antagonist_App Baseline 4. Record Baseline AMPA-evoked Currents Patch_Clamp->Baseline Baseline->Antagonist_App Record_Inhibition 6. Record Inhibited AMPA-evoked Currents Antagonist_App->Record_Inhibition Dose_Response 7. Generate Dose-Response Curve Record_Inhibition->Dose_Response IC50 8. Calculate IC50 Dose_Response->IC50

Workflow for in vitro characterization of CP-465022.

References

Application Notes and Protocols for CP-465022 Maleate in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a crucial component of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a key target in the study of neurological disorders and the development of novel therapeutics.[1] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize its inhibitory effects on AMPA receptor-mediated currents.

Mechanism of Action

CP-465022 acts as a negative allosteric modulator of the AMPA receptor.[4] It binds to a site distinct from the glutamate binding pocket, located at the interface between the S1 and S2 glutamate-binding core and the transmembrane domains.[4] This interaction disrupts the transduction of agonist binding into channel opening, thereby inhibiting ion flux non-competitively.[4] The inhibition by CP-465022 is not dependent on prior receptor activation (use-independent) or the membrane potential (voltage-independent).[1]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Pharmacological Properties of this compound

ParameterValueCell TypeReference
IC50 25 nMRat Cortical Neurons[1][2]
Antagonism Type Non-competitive-[1][2][3]
Use Dependence None-[1]
Voltage Dependence None-[1]

Table 2: Selectivity Profile of CP-465022

ReceptorActivityNotesReference
AMPA AntagonistPotent and selective[1]
Kainate Weak AntagonistSignificantly less potent than on AMPA receptors[1]
NMDA Weak AntagonistSignificantly less potent than on AMPA receptors[1]
Nav1.6 BlockerModest but significant blocking effects on persistent currents[5]

Experimental Protocols

Whole-Cell Voltage Clamp Recordings from Cultured Neurons

This protocol describes the characterization of CP-465022's inhibitory effect on AMPA receptor-mediated currents in cultured neurons (e.g., primary cortical or hippocampal neurons).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2-ATP, 0.4 Na-GTP (pH 7.2 with CsOH)

  • Agonist solution: External solution containing a fixed concentration of AMPA or glutamate (e.g., 10 µM)

  • Antagonist solutions: Agonist solution containing varying concentrations of CP-465022 (e.g., 1 nM to 10 µM)

  • Patch pipettes (3-5 MΩ resistance)

  • Patch clamp amplifier and data acquisition system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Establish a whole-cell voltage clamp configuration.

  • Hold the cell at a membrane potential of -60 mV to -70 mV.

  • Perfuse the cell with the external solution.

  • Apply the agonist solution for a short duration (e.g., 1-2 seconds) to elicit a stable baseline AMPA receptor-mediated current. Repeat this application at regular intervals (e.g., every 30-60 seconds) to ensure a stable response.

  • To determine the IC50, apply increasing concentrations of CP-465022 in the agonist solution. Allow each concentration to equilibrate for at least 2-3 minutes before measuring the current amplitude.

  • Wash out the antagonist with the agonist solution to assess the reversibility of the inhibition.

Protocol to Demonstrate Non-Competitive Antagonism

To confirm the non-competitive nature of CP-465022, a concentration-response curve for the agonist should be generated in the absence and presence of a fixed concentration of the antagonist.

Procedure:

  • Follow the whole-cell voltage clamp protocol as described above.

  • Generate a baseline concentration-response curve for an AMPA receptor agonist (e.g., glutamate, from 1 µM to 10 mM).

  • Apply a fixed, inhibitory concentration of CP-465022 (e.g., 25 nM, the approximate IC50).

  • In the continuous presence of CP-465022, repeat the agonist concentration-response curve.

  • Data Analysis: A non-competitive antagonist will cause a reduction in the maximal response (Emax) of the agonist without a significant rightward shift in the EC50 of the agonist.

Protocol to Assess Use-Dependence

This protocol investigates whether the inhibitory effect of CP-465022 requires prior activation of the AMPA receptor.

Procedure:

  • Establish a whole-cell recording.

  • Apply a train of brief agonist pulses (e.g., 10 µM glutamate for 100 ms) at a high frequency (e.g., 10 Hz) to elicit a series of AMPA receptor currents.

  • Apply CP-465022 (e.g., 25 nM) and repeat the high-frequency agonist application.

  • Data Analysis: If the inhibition is use-independent, the fractional block of the first pulse in the train will be the same as the block of subsequent pulses.

Protocol to Assess Voltage-Dependence

This protocol examines if the inhibitory effect of CP-465022 is dependent on the membrane potential.

Procedure:

  • Establish a whole-cell recording.

  • Apply a brief pulse of agonist (e.g., 10 µM glutamate for 500 ms) at different holding potentials (e.g., -80 mV, -40 mV, 0 mV, +40 mV).

  • Apply CP-465022 (e.g., 25 nM) and repeat the agonist applications at the same holding potentials.

  • Data Analysis: If the inhibition is voltage-independent, the percentage of current inhibition by CP-465022 will be consistent across all tested membrane potentials.

Signaling Pathways and Experimental Workflows

AMPA_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) AMPAR Ligand Binding Domain Transmembrane Domain Ion Channel AMPA Receptor Glutamate->AMPAR:port_lbd Binds CP465022 CP-465022 (Non-competitive Antagonist) CP465022->AMPAR:port_tmd Binds (Allosteric Site) Ion_Flux Na+ Influx Ca2+ Influx AMPAR:port_ion->Ion_Flux Opens Depolarization Membrane Depolarization Ion_Flux->Depolarization

Caption: AMPA Receptor Signaling and Allosteric Modulation by CP-465022.

Patch_Clamp_Workflow A Prepare Cultured Neurons B Establish Whole-Cell Patch Clamp Configuration A->B C Apply Agonist (e.g., Glutamate) to Elicit Baseline Current B->C D Apply CP-465022 at Varying Concentrations C->D E Record AMPA Receptor- Mediated Currents D->E F Data Analysis: - IC50 Determination - Assess Mechanism of Action E->F

Caption: Experimental Workflow for Characterizing CP-465022 using Patch Clamp.

Data Analysis and Interpretation

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the CP-465022 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

  • Non-Competitive Antagonism: As mentioned, a hallmark of non-competitive antagonism is a decrease in the Emax of the agonist concentration-response curve in the presence of the antagonist.

  • Kinetics Analysis: To assess the effect of CP-465022 on AMPA receptor kinetics, measure the deactivation and desensitization time constants of the AMPA receptor-mediated currents in the absence and presence of the compound. Non-competitive antagonists may alter these kinetics.

    • Deactivation: Measured from the decay of the current after a brief (1-2 ms) application of a high concentration of agonist.

    • Desensitization: Measured from the decay of the current during a prolonged (100-500 ms) application of a saturating concentration of agonist.

Troubleshooting

  • No or small AMPA currents:

    • Ensure healthy cell culture.

    • Verify the quality and concentration of the agonist solution.

    • Check for proper seal formation and whole-cell access.

  • Unstable baseline currents:

    • Allow for sufficient time for the cell to stabilize after achieving whole-cell configuration.

    • Ensure a stable perfusion system.

  • Variability in results:

    • Use a consistent cell passage number and culture density.

    • Prepare fresh solutions daily.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of AMPA receptors in various physiological and pathological processes.

References

Application Notes and Protocols: CP-465022 Maleate for Blocking Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its unique mechanism of action makes it a valuable pharmacological tool for investigating the role of AMPA receptor-mediated signaling in various physiological and pathological processes, including synaptic plasticity. These application notes provide detailed protocols and guidelines for utilizing this compound to block synaptic plasticity, with a focus on long-term potentiation (LTP).

Mechanism of Action

CP-465022 acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate) for the binding site.[2] This mode of inhibition is not dependent on neuronal activity (use-dependent) or membrane voltage.[2] It exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2] By inhibiting AMPA receptors, CP-465022 effectively blocks the fast component of excitatory postsynaptic currents, a critical element for the induction and expression of many forms of synaptic plasticity.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²+ Influx AMPA_R->Ca_Influx Depolarization NMDA_R->Ca_Influx Ca²+ Entry LTP_Induction LTP Induction Signaling Ca_Influx->LTP_Induction CP465022 CP-465022 CP465022->AMPA_R Inhibits (Noncompetitive)

Figure 1: Signaling pathway of CP-465022 action.

Data Presentation

In Vitro Efficacy
ParameterValueSpeciesPreparationReference
IC₅₀ 25 nMRatCortical Neurons[2]
In Vivo Inhibition of Synaptic Transmission
Dose (mg/kg, s.c.)Inhibition of fEPSP SlopeDuration of ActionSpeciesReference
7.5Potent and efficacious> 4 hoursRat[3]

Experimental Protocols

Protocol 1: In Vivo Inhibition of Hippocampal Synaptic Transmission

This protocol is adapted from Menniti et al., 2003 and demonstrates the methodology to assess the in vivo efficacy of this compound on AMPA receptor-mediated synaptic transmission in the hippocampus.[1][3]

Materials:

  • This compound

  • Vehicle (e.g., saline, 5% dextrose in water)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with 2M NaCl)

  • Amplifier and data acquisition system

  • Adult male Sprague-Dawley rats (250-350 g)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Maintain body temperature at 37°C.

  • Electrode Implantation:

    • Implant a bipolar stimulating electrode in the Schaffer collateral pathway of the hippocampus.

    • Lower a glass recording microelectrode into the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single-pulse stimuli (0.1 ms duration) to the Schaffer collaterals every 30 seconds.

    • Adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 50% of the maximum.

    • Record a stable baseline of fEPSP slopes for at least 30 minutes.

  • Drug Administration:

    • Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 7.5 mg/kg).

    • Alternatively, administer the vehicle as a control.

  • Post-Drug Recording:

    • Continue to record fEPSPs for at least 4 hours following drug administration.

    • Monitor changes in the fEPSP slope to determine the extent and duration of inhibition.

Data Analysis:

  • Normalize the fEPSP slope to the pre-drug baseline.

  • Plot the normalized fEPSP slope over time to visualize the inhibitory effect of CP-465022.

  • Calculate the percentage of inhibition at different time points.

cluster_workflow In Vivo Electrophysiology Workflow A Anesthetize Rat & Place in Stereotax B Implant Stimulating & Recording Electrodes A->B C Establish Stable Baseline fEPSP Recording B->C D Administer CP-465022 or Vehicle (s.c.) C->D E Record Post-Administration fEPSPs D->E F Analyze fEPSP Slope Inhibition E->F

Figure 2: In vivo experimental workflow.

Protocol 2: Suggested Protocol for Blocking Long-Term Potentiation (LTP) in Hippocampal Slices

This is a representative protocol for inducing and blocking LTP in acute hippocampal slices. The concentration of this compound should be optimized based on the experimental preparation and the desired level of AMPA receptor antagonism. A starting concentration of 100 nM (4 times the IC₅₀) is recommended.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber with perfusion system

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier and data acquisition system

  • Young adult rats or mice

Procedure:

  • Slice Preparation:

    • Rapidly dissect the hippocampus in ice-cold, oxygenated aCSF.

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

  • Slice Transfer and Baseline Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of CA1.

    • Establish a stable baseline of fEPSPs for 20-30 minutes by stimulating at a low frequency (e.g., 0.033 Hz).

  • LTP Induction and Blockade:

    • Control Group: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • CP-465022 Group: 20-30 minutes before LTP induction, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 nM).

    • After pre-incubation with the drug, deliver the same HFS protocol.

  • Post-Induction Recording:

    • Continue to record fEPSPs for at least 60 minutes after the HFS.

  • Data Analysis:

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation between the control and CP-465022 treated groups.

    • A significant reduction in the potentiated response in the presence of CP-465022 indicates the blockade of LTP.

cluster_logic Logical Relationship of CP-465022 in LTP HFS High-Frequency Stimulation (HFS) Glutamate_Release Increased Glutamate Release HFS->Glutamate_Release AMPA_Activation AMPA Receptor Activation Glutamate_Release->AMPA_Activation Postsynaptic_Depol Postsynaptic Depolarization AMPA_Activation->Postsynaptic_Depol NMDA_Activation NMDA Receptor Activation Postsynaptic_Depol->NMDA_Activation Ca_Influx Ca²+ Influx NMDA_Activation->Ca_Influx LTP_Expression LTP Expression Ca_Influx->LTP_Expression CP465022 CP-465022 CP465022->AMPA_Activation Blocks

Figure 3: Logic of LTP blockade by CP-465022.

Concluding Remarks

This compound is a valuable tool for dissecting the role of AMPA receptors in synaptic plasticity. Its high potency and selectivity allow for targeted inhibition of AMPA receptor-mediated processes. The provided protocols offer a starting point for researchers to investigate the impact of AMPA receptor blockade on synaptic transmission and long-term potentiation. As with any pharmacological agent, it is crucial to perform appropriate vehicle controls and dose-response experiments to ensure the specificity of the observed effects.

References

Application Notes and Protocols: CP-465022 Maleate in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Aberrant AMPA receptor activity is implicated in the pathophysiology of epilepsy, making it a key target for the development of novel anticonvulsant therapies.[2][3] CP-465022 has demonstrated significant anticonvulsant effects in preclinical models of chemically induced seizures, highlighting its potential as a therapeutic agent for epilepsy.[4][5] These application notes provide a comprehensive overview of the use of this compound in common rodent seizure models, including detailed experimental protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

CP-465022 exerts its anticonvulsant effects by noncompetitively inhibiting AMPA receptor-mediated excitatory neurotransmission.[1][3] It binds to a site on the AMPA receptor that is distinct from the glutamate binding site, thereby preventing ion channel opening and subsequent neuronal depolarization.[1] This mode of action effectively dampens the excessive neuronal excitation that characterizes seizure activity. The compound exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[3] In vitro studies using rat cortical neurons have determined the IC50 of CP-465022 to be 25 nM.[3]

CP-465022_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Presynaptic_Membrane AMPA_Receptor AMPA Receptor Na_Ion Na+ AMPA_Receptor->Na_Ion Channel Opening Postsynaptic_Neuron Postsynaptic Neuron Depolarization Neuronal Depolarization (Seizure Activity) Postsynaptic_Neuron->Depolarization Glutamate->AMPA_Receptor Binds CP465022 CP-465022 CP465022->AMPA_Receptor Noncompetitive Antagonism Na_Ion->Postsynaptic_Neuron Influx PTZ_Seizure_Model_Workflow cluster_PTZ Start Start Animal_Acclimation Animal Acclimation (e.g., Male Sprague-Dawley rats, 200-250g) At least 3 days Start->Animal_Acclimation Drug_Prep Prepare this compound Solution (e.g., in saline or 20% cyclodextrin) Animal_Acclimation->Drug_Prep Drug_Admin Administer CP-465022 or Vehicle (Subcutaneous, s.c.) Pre-treatment time: 60 minutes Drug_Prep->Drug_Admin PTZ_Prep Prepare Pentylenetetrazol (PTZ) Solution (e.g., 100 mg/kg in saline) PTZ_Admin Administer PTZ (Intraperitoneal, i.p.) Drug_Admin->PTZ_Admin PTZ_Prep->PTZ_Admin Observation Observe Animal for 30 Minutes Record seizure latency, severity, and duration PTZ_Admin->Observation Data_Analysis Data Analysis (e.g., % protection, latency differences) Observation->Data_Analysis End End Data_Analysis->End MES_Seizure_Model_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Male CF-1 mice, 20-25g) At least 3 days Start->Animal_Acclimation Drug_Prep Prepare this compound Solution (e.g., in saline or 20% cyclodextrin) Animal_Acclimation->Drug_Prep Drug_Admin Administer CP-465022 or Vehicle (e.g., Intraperitoneal, i.p.) Determine Time to Peak Effect (TPE) Drug_Prep->Drug_Admin Anesthesia Apply Topical Anesthetic to Corneas (e.g., 0.5% tetracaine) Drug_Admin->Anesthesia Electroshock Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s via corneal electrodes) Anesthesia->Electroshock Observation Observe for Hindlimb Tonic Extension (Endpoint for seizure) Electroshock->Observation Data_Analysis Data Analysis (Determine ED50) Observation->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for CP-465022 Maleate in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CP-465022 maleate, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, in acute hippocampal slice electrophysiology.

Introduction

CP-465022 is a potent and selective non-competitive antagonist of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Its mode of action is through allosteric inhibition, making it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, neuronal excitability, and pathological conditions such as epilepsy and ischemia.[1][2] This document outlines the recommended working concentrations, protocols for preparing and using the compound in hippocampal slices, and the underlying signaling pathways.

Data Presentation

In Vitro Efficacy of CP-465022
ParameterValueCell TypeReference
IC₅₀25 nMRat Cortical Neurons[1]

Note: CP-465022 has been shown to be equipotent for AMPA receptors composed of different subunit combinations, suggesting similar potency across various neuron types.[1]

Recommended Working Concentration in Hippocampal Slices

Based on the reported IC₅₀ value, a working concentration range of 50 nM to 200 nM is recommended for achieving significant but reversible inhibition of AMPA receptor-mediated responses in acute hippocampal slices. The optimal concentration should be determined empirically for each specific experimental paradigm. It is important to note that higher concentrations may lead to off-target effects, including inhibition of Na(v)1.6 channels.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing acute rodent brain slices for electrophysiology.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Ice-cold dissection buffer (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Recording chamber

  • Standard aCSF for recovery and recording

Procedure:

  • Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated dissection buffer until the brain is cleared of blood.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated dissection buffer.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut coronal or transverse slices (typically 300-400 µm thick) in ice-cold, carbogenated dissection buffer.

  • Transfer the slices to a recovery chamber containing standard aCSF continuously bubbled with carbogen. Allow slices to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature before recording.

Preparation and Application of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Standard aCSF

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution into the recording aCSF to the desired final working concentration. Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity.

  • Apply the this compound-containing aCSF to the hippocampal slice via bath perfusion. Allow sufficient time for the drug to equilibrate in the tissue before recording (typically 10-15 minutes).

Electrophysiological Recording

Whole-Cell Patch-Clamp:

  • Transfer a recovered hippocampal slice to the recording chamber continuously perfused with carbogenated aCSF at a physiological temperature (e.g., 30-32°C).

  • Visualize neurons in the desired hippocampal subfield (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) microscopy.

  • Obtain a giga-ohm seal and establish a whole-cell recording configuration.

  • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).

  • Perfuse the slice with aCSF containing the desired concentration of this compound.

  • Record the effect of the drug on AMPA receptor-mediated synaptic currents.

Field Potential Recordings:

  • Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic or somatic layer of the target neurons (e.g., stratum radiatum of CA1).

  • Record baseline field excitatory postsynaptic potentials (fEPSPs).

  • Bath-apply this compound and record the change in the fEPSP slope or amplitude.

Visualization of Signaling Pathways and Workflows

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_influx Na_influx AMPA_R->Na_influx Opens Na_ Na_ influx Na+ Influx Depolarization Depolarization (EPSP) CP465022 CP-465022 CP465022->AMPA_R Allosterically Inhibits Na_influx->Depolarization

Caption: Mechanism of action of CP-465022.

Experimental_Workflow start Start slice_prep Acute Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (≥ 1.5 hours) slice_prep->recovery baseline Baseline Electrophysiological Recording recovery->baseline drug_app Bath Application of this compound baseline->drug_app recording Record Effect on Synaptic Transmission drug_app->recording washout Washout (Optional) recording->washout end End recording->end washout->end

Caption: Experimental workflow for CP-465022 application.

References

Application Notes and Protocols for CP-465,022 Maleate in Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 maleate is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Aberrant AMPA receptor activity is implicated in the pathophysiology of epilepsy, making it a key target for the development of novel anticonvulsant therapies.[3][4] CP-465,022 serves as a valuable pharmacological tool for investigating the role of AMPA receptors in seizure generation and propagation. These application notes provide detailed protocols for the use of CP-465,022 maleate in both in vivo and in vitro models of epilepsy.

Mechanism of Action

CP-465,022 acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the endogenous ligand glutamate for its binding site.[3] Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents ion flux and subsequent neuronal depolarization. This inhibition is not dependent on use or voltage.[3] CP-465,022 exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as N-methyl-D-aspartate (NMDA) and kainate receptors.[2][3]

Data Presentation

In Vitro Efficacy
ParameterValueCell TypeReference
IC₅₀ (AMPA receptor-mediated currents)25 nMRat cortical neurons[3][4]
In Vivo Anticonvulsant Activity (Pentylenetetrazole-Induced Seizure Model)
SpeciesDose (subcutaneous)EffectReference
Rat10 mg/kgComplete protection against clonic seizures, tonic seizures, and lethality.[1]
Pharmacokinetics in Rats (10 mg/kg, subcutaneous)
ParameterValueReference
Route of AdministrationSubcutaneous (SC)[1]
Vehicle10% Captisol (sulfobutylether β-cyclodextrin)[1]
Plasma Residence TimeCorrelates with the duration of synaptic inhibition (over 4 hours)[1]

Experimental Protocols

Protocol 1: In Vivo Evaluation of Anticonvulsant Activity in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol details the procedure for assessing the anticonvulsant efficacy of CP-465,022 in a chemically-induced seizure model.

Materials:

  • CP-465,022 maleate

  • 10% Captisol solution

  • Pentylenetetrazole (PTZ)

  • Sterile saline (0.9% NaCl)

  • Male CD rats (Charles River Laboratories)

  • Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections

  • Observation chambers

  • Timer

Procedure:

  • Animal Preparation:

    • Acclimate male CD rats to the housing facility for at least one week before the experiment.

    • House animals under standard laboratory conditions with free access to food and water.

    • On the day of the experiment, weigh each rat to determine the correct dosage.

  • Drug Preparation:

    • Prepare a stock solution of CP-465,022 maleate in 10% Captisol.[1] The concentration should be calculated based on the desired dose and an injection volume of approximately 1 mL/kg.

    • Prepare a solution of PTZ in sterile saline at a concentration of 100 mg/mL.[1]

  • Experimental Groups:

    • Vehicle Control: Administer 10% Captisol (SC).

    • CP-465,022 Treatment Group(s): Administer the desired dose(s) of CP-465,022 (e.g., 10 mg/kg, SC).[1]

    • Positive Control (optional): A known anticonvulsant can be used.

  • Administration:

    • Administer the vehicle or CP-465,022 solution subcutaneously 60 minutes prior to PTZ administration.[1]

  • Seizure Induction:

    • Administer PTZ (100 mg/kg) via intraperitoneal injection.[1]

  • Observation and Scoring:

    • Immediately after PTZ injection, place each rat in an individual observation chamber.

    • Observe the animals continuously for 30 minutes.[1]

    • Record the latency to the first sign of clonic and tonic seizures.

    • Score the seizure severity using a modified Racine scale.

    • Record the incidence of lethality within the observation period.

Expected Outcome:

CP-465,022 is expected to dose-dependently increase the latency to and decrease the incidence of PTZ-induced clonic seizures, tonic seizures, and lethality.[1] A dose of 10 mg/kg has been shown to provide complete protection.[1]

Protocol 2: In Vitro Evaluation of AMPA Receptor Antagonism using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology to measure the inhibitory effect of CP-465,022 on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Primary cortical neuron culture

  • External solution (Artificial Cerebrospinal Fluid - aCSF)

  • Internal solution for the patch pipette

  • AMPA or Kainate (as agonist)

  • CP-465,022 maleate

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Perfusion system

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons from embryonic rats on glass coverslips.

  • Solution Preparation:

    • External Solution (aCSF): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal Pipette Solution: Prepare a solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 CaCl₂, 1.1 EGTA, and 2 ATP-Mg. Adjust pH to 7.2 with CsOH.

    • Agonist Solution: Prepare a stock solution of AMPA or kainate in water.

    • CP-465,022 Solution: Prepare a stock solution of CP-465,022 in DMSO and dilute to the final desired concentrations in aCSF.

  • Patch-Clamp Recording:

    • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with aCSF.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • Data Acquisition:

    • Establish a baseline recording of AMPA receptor-mediated currents by applying the agonist (e.g., 100 µM kainate) for a short duration using a fast perfusion system.

    • Wash out the agonist and allow the current to return to baseline.

    • Perfuse the chamber with aCSF containing the desired concentration of CP-465,022 for a few minutes.

    • Co-apply the agonist and CP-465,022 and record the inhibited current.

    • Repeat this process for a range of CP-465,022 concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of CP-465,022.

    • Normalize the inhibited currents to the control current.

    • Plot the normalized current as a function of the CP-465,022 concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Expected Outcome:

CP-465,022 is expected to inhibit AMPA receptor-mediated currents in a concentration-dependent manner, with a reported IC₅₀ of 25 nM in rat cortical neurons.[3][4]

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to CP465022 CP-465,022 CP465022->AMPA_R Inhibits (Noncompetitive)

Caption: Mechanism of CP-465,022 action on the AMPA receptor.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Weighing Administration CP-465,022 or Vehicle Administration (SC) Animal_Prep->Administration Drug_Prep CP-465,022 & PTZ Solution Preparation Drug_Prep->Administration Induction PTZ Administration (IP) (60 min post-drug) Administration->Induction Observation 30 min Observation (Seizure Scoring) Induction->Observation Data_Collection Record Latency, Incidence & Severity Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for the in vivo anticonvulsant activity assay.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Recording cluster_analysis Data Analysis Cell_Culture Primary Cortical Neuron Culture Patch Whole-Cell Patch-Clamp Cell_Culture->Patch Solution_Prep Prepare External/Internal Solutions & Drugs Solution_Prep->Patch Baseline Record Baseline AMPA/Kainate Current Patch->Baseline Drug_Application Apply CP-465,022 Baseline->Drug_Application Inhibited_Current Record Inhibited Current Drug_Application->Inhibited_Current Measurement Measure Peak Current Amplitudes Inhibited_Current->Measurement Dose_Response Generate Dose-Response Curve & Calculate IC50 Measurement->Dose_Response

Caption: Workflow for the in vitro patch-clamp electrophysiology assay.

References

Application Notes and Protocols: Investigating the Role of Selective AMPA Receptor Antagonism in Neuroprotection Models using CP-465,022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate-mediated excitotoxicity is a key pathological mechanism in various neurological disorders, including cerebral ischemia and neurodegenerative diseases. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, has been a primary target for developing neuroprotective agents. CP-465,022 is a potent and selective, non-competitive antagonist of the AMPA receptor.[1][2] It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM and demonstrates high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2][3]

While initial hypotheses suggested that AMPA receptor inhibition would be neuroprotective, in vivo studies with CP-465,022 have challenged this assumption.[1][4] Despite its ability to penetrate the brain and effectively block AMPA receptor-mediated synaptic transmission and seizures in animal models, CP-465,022 failed to demonstrate neuroprotection in rat models of global and focal cerebral ischemia.[1][3][4] This finding suggests that selective antagonism of AMPA receptors alone may not be sufficient to prevent neuronal death in these conditions.[4]

These application notes provide a detailed experimental framework for utilizing CP-465,022 maleate as a pharmacological tool to investigate the specific role of AMPA receptor antagonism in various neuroprotection models. The following protocols are designed to allow researchers to characterize the effects of CP-465,022 from the molecular to the whole-organism level and to dissect the complex mechanisms of excitotoxic neuronal injury.

Data Presentation

Table 1: In Vitro Characterization of CP-465,022 Maleate
ParameterMethodCell TypeResultReference
AMPA Receptor Antagonism Whole-cell Patch ClampRat Cortical NeuronsIC50 = 25 nM[2]
Mechanism of Action ElectrophysiologyRat Cortical NeuronsNon-competitive with agonist[2]
Receptor Selectivity ElectrophysiologyRat Cortical NeuronsSelective for AMPA over Kainate and NMDA receptors[2][3]
Anticonvulsant Activity Pentylenetetrazole-induced seizuresRatsDose-dependent inhibition[4]
Table 2: Summary of In Vivo Neuroprotection Studies with CP-465,022 Maleate
ModelSpeciesKey Outcome MeasureResult with CP-465,022Reference
Brief Global Ischemia RatCA1 Hippocampal Neuron LossNo prevention of neuronal loss[1][4]
Temporary Middle Cerebral Artery Occlusion (MCAO) RatInfarct VolumeNo reduction in infarct volume[1][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection in Primary Cortical Neurons

1.1. Primary Cortical Neuron Culture

  • Dissect cortices from embryonic day 18 (E18) rat pups.

  • Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the cells on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Culture the neurons at 37°C in a humidified atmosphere of 5% CO2.

1.2. Glutamate-Induced Excitotoxicity Assay

  • On day in vitro (DIV) 7-10, replace the culture medium with a balanced salt solution.

  • Pre-incubate the neurons with varying concentrations of CP-465,022 maleate or vehicle control for 1 hour.

  • Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15-30 minutes.

  • Wash the cells and replace with fresh culture medium containing the respective concentrations of CP-465,022 maleate or vehicle.

  • Incubate for 24 hours before assessing cell viability.

1.3. Cell Viability Assessment (LDH Assay)

  • Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell death.

  • Lyse the remaining cells to measure total LDH.

  • Calculate the percentage of LDH release as (supernatant LDH / total LDH) x 100.

  • Compare the LDH release in CP-465,022-treated groups to the vehicle-treated group.

Protocol 2: In Vivo Evaluation of Neuroprotection in a Focal Ischemia Model

2.1. Middle Cerebral Artery Occlusion (MCAO) Model

  • Anesthetize adult male Sprague-Dawley rats.

  • Perform a midline cervical incision and expose the common carotid artery.

  • Introduce a 4-0 monofilament nylon suture with a blunted tip into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Administer CP-465,022 maleate (e.g., 10 mg/kg, subcutaneously) or vehicle at a designated time point (e.g., 30 minutes post-occlusion).

2.2. Neurological Deficit Scoring

  • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

2.3. Infarct Volume Measurement

  • At 48 hours post-MCAO, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Remove the brains and section them coronally.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Quantify the infarct volume (pale area) relative to the total brain volume using image analysis software.

Mandatory Visualizations

G cluster_0 Glutamate Excitotoxicity Cascade cluster_1 Downstream Pathological Events Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_Influx Excessive Ca²⁺ Influx AMPAR->Ca_Influx Na⁺ influx causes depolarization NMDAR->Ca_Influx Opens upon depolarization Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Enzyme_Act Enzyme Activation (Proteases, Lipases) Ca_Influx->Enzyme_Act Cell_Death Neuronal Cell Death ROS ROS Production Mito_Dys->ROS ROS->Cell_Death Enzyme_Act->Cell_Death CP465022 CP-465,022 CP465022->AMPAR Blocks

Caption: Signaling pathway of glutamate excitotoxicity and the site of action for CP-465,022.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Start Compound (CP-465,022) Culture Primary Neuronal Culture Start->Culture Electro Electrophysiology (Patch Clamp) Culture->Electro Confirm target engagement Toxicity Excitotoxicity Assay (e.g., Glutamate) Culture->Toxicity Induce injury Viability Cell Viability Assay (LDH, MTT) Toxicity->Viability Assess neuroprotection MCAO Ischemia Model (e.g., MCAO) Viability->MCAO Proceed if in vitro activity is confirmed Treatment Compound Administration MCAO->Treatment Behavior Neurological Scoring Treatment->Behavior Histo Histology (Infarct Volume) Behavior->Histo End Data Analysis & Conclusion Histo->End

Caption: Experimental workflow for evaluating the neuroprotective potential of CP-465,022.

References

Application Note: Quantification of CP-465022 Maleate in Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of CP-465022 maleate in biological tissue samples. CP-465022 is a selective, non-competitive AMPA receptor antagonist with potential applications in neuroscience research.[1][2][3][4][5] The described methodology provides a framework for the extraction of CP-465022 from tissue matrices and its subsequent quantification by HPLC with UV detection. This document offers detailed protocols for sample preparation, chromatographic separation, and method validation to ensure accurate and reproducible results.

Introduction

CP-465022, with the chemical formula C26H24ClFN4O·C4H4O4 and a molecular weight of 579.0 g/mol , is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its ability to modulate glutamatergic neurotransmission makes it a valuable tool in studying neurological disorders.[5] Accurate quantification of CP-465022 in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a robust and reliable HPLC method designed to meet the analytical needs of researchers in drug development and neuroscience.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an effective analytical method.

PropertyValueReference
Molecular FormulaC26H24ClFN4O·C4H4O4[1]
Molecular Weight579.0 g/mol [1]
CAS Number199656-46-7[1]
SolubilitySoluble in DMSO[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or Trifluoroacetic acid)

  • Perchloric acid

  • Phosphate buffered saline (PBS)

  • Internal Standard (IS): A structurally similar compound not present in the matrix.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Tissue homogenizer

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • pH meter

Sample Preparation: Tissue Extraction

A robust sample preparation protocol is essential for removing interfering substances from the tissue matrix and concentrating the analyte of interest.

  • Tissue Homogenization:

    • Accurately weigh 100-200 mg of frozen tissue.

    • Add 1 mL of ice-cold PBS and homogenize until a uniform suspension is achieved.

  • Protein Precipitation:

    • To the homogenate, add an equal volume of ice-cold acetonitrile or perchloric acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Solid Phase Extraction (SPE) for Clean-up and Concentration:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute CP-465022 with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

Chromatographic Conditions

The following HPLC conditions are proposed for the separation and quantification of CP-465022. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Start with 30% Acetonitrile, increase to 90% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (likely in the 250-350 nm range)
Injection Volume 20 µL
Method Validation

To ensure the reliability of the method, the following validation parameters should be assessed:

  • Linearity: Analyze a series of calibration standards over the expected concentration range in the tissue matrix. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115%, and the precision (relative standard deviation, RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity: Analyze blank tissue samples to ensure no endogenous components interfere with the peaks of CP-465022 and the internal standard.

  • Recovery: The efficiency of the extraction procedure should be determined by comparing the peak area of an analyte added to a pre-extracted matrix with that of a post-extraction spiked sample.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Calibration Curve for CP-465022 in Tissue Homogenate

Concentration (ng/mL)Peak Area
10[Insert Data]
50[Insert Data]
100[Insert Data]
250[Insert Data]
500[Insert Data]
1000[Insert Data]
[Insert Data]

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low50[Insert Data][Insert Data][Insert Data][Insert Data]
Medium250[Insert Data][Insert Data][Insert Data][Insert Data]
High750[Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis tissue_sample Tissue Sample Collection homogenization Homogenization in PBS tissue_sample->homogenization protein_precipitation Protein Precipitation (Acetonitrile/Perchloric Acid) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of CP-465022 calibration_curve->quantification

References

Troubleshooting & Optimization

Technical Support Center: Phosphodiesterase-4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a discrepancy in the provided topic. Scientific literature consistently identifies CP-465022 as a selective, noncompetitive AMPA receptor antagonist, not a phosphodiesterase-4 (PDE4) inhibitor.[1][2][3][4] This technical guide will therefore address solubility and stability issues common to potent, selective PDE4 inhibitors, which are frequently encountered in research and development.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of PDE4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a selective PDE4 inhibitor?

A1: Selective PDE4 inhibitors work by binding to the active site of the phosphodiesterase-4 enzyme.[5] This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cells.[6] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its accumulation within the cell.[5] This increase in intracellular cAMP levels modulates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein Activated by Rapamycin (EPAC), which in turn leads to a wide range of cellular responses, including the suppression of inflammatory processes.[5][7]

Q2: What is the recommended solvent for preparing a stock solution of a PDE4 inhibitor?

A2: Due to the often poor aqueous solubility of small molecule PDE4 inhibitors, the recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[8][9] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9]

Q3: How should I store stock solutions and powder forms of PDE4 inhibitors?

A3: Proper storage is critical for maintaining compound integrity.

  • Powder: Store the lyophilized powder at -20°C for long-term stability (up to 2 years is common for many compounds).[10]

  • DMSO Stock Solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months is a typical guideline).[8][10]

Q4: I am observing high levels of cytotoxicity in my cell-based assays. What could be the cause?

A4: Cytotoxicity can stem from the compound's off-target effects at high concentrations or from the solvent used. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cell death.[10] Always perform a dose-response curve to find the optimal concentration that provides the desired biological effect without significant cytotoxicity and include a vehicle control (media with the same final DMSO concentration) in all experiments.[10]

Troubleshooting Guide: Solubility and Stability

Problem 1: My PDE4 inhibitor precipitates when I add it to my aqueous cell culture medium.

  • Possible Cause: The concentration of the inhibitor exceeds its solubility limit in the aqueous buffer. Many potent inhibitors are highly lipophilic and not readily soluble in water-based systems.[11][12]

  • Solution Steps:

    • High-Concentration Stock: Ensure you are starting with a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).[8]

    • Serial Dilution: Perform serial dilutions from your DMSO stock into your final aqueous buffer or cell culture medium immediately before use. Do not prepare and store dilute aqueous solutions.

    • Final Solvent Concentration: Keep the final percentage of DMSO in your experiment as low as possible (e.g., <0.1%) to prevent solvent effects on your cells and to reduce the risk of precipitation.[10]

    • Gentle Warming & Agitation: For the final dilution step, you may gently warm the solution to 37°C and vortex briefly to aid dissolution.[8] Always inspect the final solution visually for any signs of precipitation before adding it to cells.

Problem 2: My experimental results are inconsistent or show no effect.

  • Possible Cause 1: Compound Degradation. The inhibitor may be unstable in your experimental conditions (e.g., sensitive to light, pH, or temperature) or may have degraded during storage.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen DMSO stock for each experiment.[8]

    • Avoid Freeze-Thaw Cycles: Use single-use aliquots of the main stock solution to prevent degradation from repeated temperature changes.[8]

    • Check Compound Integrity: If you suspect degradation, verify the purity of your compound using analytical methods like HPLC.

  • Possible Cause 2: Ineffective Concentration. Poor solubility may lead to an actual concentration in solution that is much lower than calculated.

  • Solution:

    • Visual Inspection: Before each experiment, carefully inspect your final working solutions for any haziness or visible particles that indicate precipitation.[8]

    • Solubility Testing: It is highly recommended to experimentally determine the solubility of your specific inhibitor in your assay buffer at the intended concentration and temperature.

Data & Protocols

Table 1: Example Solubility Profile for a Representative PDE4 Inhibitor
SolventApproximate SolubilityNotes
DMSO ≥ 50 mg/mL (e.g., ≥ 100 mM)Recommended for primary stock solutions.[8][9]
Ethanol ~5-10 mg/mLCan be used as an alternative solvent, but may have lower solubility limits than DMSO.
Water / PBS < 0.1 mg/mLGenerally considered poorly soluble or insoluble in aqueous buffers.[11][12]

Note: This data is representative. Researchers must determine the solubility for their specific compound and batch.

Protocol: General Method for Measuring Intracellular cAMP in a Cell-Based Assay

This protocol provides a framework for testing the efficacy of a PDE4 inhibitor in a cell line that expresses PDE4 (e.g., HEK293, PBMCs).[10][13]

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate overnight to allow for adherence (typically 70-80% confluency).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the PDE4 inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve 2X the desired final concentrations (e.g., a range from 20 µM down to 2 nM).

    • Also prepare a vehicle control (medium with the same final DMSO concentration).

  • Inhibitor Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the diluted PDE4 inhibitor or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[13]

  • Adenylyl Cyclase Stimulation:

    • Prepare a solution of an adenylyl cyclase activator like Forskolin in serum-free medium. The final concentration needs to be optimized but is typically 1-10 µM.[13]

    • Add the Forskolin solution to the wells to stimulate cAMP production.

    • Incubate for 15-30 minutes at 37°C.[13]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based assays).

    • Measure the intracellular cAMP concentration using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the assay kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the cAMP concentration against the inhibitor concentration to determine the dose-dependent effect and calculate an IC₅₀ value.

Visualizations

PDE4_Signaling_Pathway cluster_outside Extracellular cluster_inside Intracellular GPCR_agonist GPCR Agonist (e.g., Hormone) GPCR GPCR GPCR_agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA / EPAC (Effectors) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degrades Response Cellular Response (e.g., Anti-inflammatory) PKA->Response PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation (Day of Experiment) start Weigh PDE4 Inhibitor Powder dissolve Dissolve in 100% DMSO to high concentration (e.g., 10 mM) start->dissolve aliquot Create single-use aliquots dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw Use for Experiment dilute Perform serial dilution in aqueous buffer or cell culture medium thaw->dilute check Visually check for precipitation/haziness dilute->check use Add to experiment check->use  Clear Solution   discard Discard or re-evaluate concentration check->discard  Precipitate Visible  

References

Optimizing CP-465022 maleate concentration for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial information suggested that CP-465022 maleate is a P2X3 receptor antagonist. However, extensive review of the scientific literature indicates that CP-465022 is a potent and selective non-competitive AMPA receptor antagonist [1][2][3][4]. This technical support guide has been developed to provide accurate information on the use of CP-465022 as an AMPA receptor antagonist for in vivo studies.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for CP-465022? CP-465022 is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1][3]. It inhibits AMPA receptor-mediated currents, demonstrating potent anticonvulsant activity[5]. Its inhibition is not dependent on agonist concentration, use, or voltage[3].

2. Is CP-465022 a P2X3 receptor antagonist? No, the available scientific literature does not support the classification of CP-465022 as a P2X3 receptor antagonist. It is well-characterized as an AMPA receptor antagonist[5][1][2][3]. P2X3 receptors are ligand-gated ion channels activated by extracellular ATP and are involved in sensory signaling pathways, a distinct mechanism from that of AMPA receptors[6][7][8].

3. What is the potency of CP-465022? In vitro studies using rat cortical neurons have determined the IC50 of CP-465022 for inhibiting AMPA receptor-mediated currents to be 25 nM[5][3].

4. Is CP-465022 selective for specific AMPA receptor subunits? CP-465022 is reported to be equipotent for AMPA receptors composed of different subunit combinations. This suggests that it has broad activity against AMPA receptors in various neuronal types[1][3].

5. What are the recommended in vivo applications for CP-465022? Based on its demonstrated efficacy, CP-465022 is a valuable tool for investigating the role of AMPA receptors in physiological and pathophysiological processes[5][3]. It has shown potent and efficacious inhibition of AMPA receptor-mediated hippocampal synaptic transmission and chemically induced seizures in rats[1][2]. However, it did not show neuroprotective effects in models of global and focal ischemia at similar doses[2].

6. Is CP-465022 brain penetrant and orally active? Yes, CP-465022 is described as being both brain penetrant and orally active, making it suitable for systemic administration in in vivo studies.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lack of expected in vivo efficacy Inappropriate animal model: CP-465022 was not found to be neuroprotective in rat models of global and focal ischemia[2].Re-evaluate the suitability of the chosen animal model. The compound has demonstrated efficacy in seizure models[1][2].
Suboptimal dosage: The concentration of the compound reaching the target tissue may be insufficient.Perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions.
Poor solubility/vehicle incompatibility: The compound may not be fully dissolved or may precipitate upon administration.Ensure the selected vehicle is appropriate for this compound. For the hydrochloride salt, DMSO is a suitable solvent. Always check for complete dissolution before administration.
Unexpected off-target effects Interaction with other receptors/channels: Although selective, high concentrations may lead to off-target effects. CP-465022 has been shown to block the persistent component of Nav1.6 channel activity.Use the lowest effective concentration determined from a dose-response study. Include appropriate control groups to assess potential off-target effects.
Difficulty in dissolving the compound Incorrect solvent: The maleate salt may have different solubility properties compared to the hydrochloride salt.For the hydrochloride salt, solubility in DMSO is up to 100 mM. If using the maleate salt, consult the manufacturer's datasheet for recommended solvents. Sonication may aid in dissolution.

Quantitative Data Summary

ParameterValueSpecies/ModelReference
IC50 (AMPA receptor inhibition) 25 nMRat cortical neurons[5][3]

Experimental Protocols

General Protocol for In Vivo Administration of CP-465022 in a Rat Seizure Model

This protocol is a generalized guideline based on published studies[2]. Researchers should adapt it to their specific experimental design and institutional guidelines.

  • Preparation of Dosing Solution:

    • Based on the desired dosage and the molecular weight of this compound, calculate the required amount of the compound.

    • Dissolve the compound in a suitable vehicle. For the hydrochloride salt, DMSO is a common solvent, which can then be diluted in saline or another aqueous buffer for injection. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.

    • Ensure the solution is clear and free of precipitates before administration.

  • Animal Dosing:

    • Use adult male rats of a specific strain as used in cited literature where possible.

    • Acclimate the animals to the housing conditions for at least one week prior to the experiment.

    • Administer CP-465022 via the desired route (e.g., intraperitoneal injection, oral gavage). The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of the compound.

    • Include a vehicle control group that receives the same volume of the vehicle solution without the compound.

  • Induction of Seizures:

    • At a predetermined time after CP-465022 administration (based on expected time to reach peak brain concentration), induce seizures using a chemical convulsant (e.g., kainate).

    • The dose and administration route of the convulsant should be optimized in preliminary experiments to induce consistent seizure activity.

  • Behavioral Assessment:

    • Observe and score the seizure activity in real-time according to a standardized scale (e.g., the Racine scale).

    • Video recording of the animals can be beneficial for later blinded analysis.

  • Data Analysis:

    • Compare the seizure scores and latency to seizure onset between the CP-465022-treated group and the vehicle control group.

    • Use appropriate statistical tests to determine the significance of any observed differences.

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens Depolarization Depolarization Na_Ca_influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Non-competitive inhibition

Caption: AMPA receptor signaling and inhibition by CP-465022.

P2X3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane ATP ATP P2X3_R P2X3 Receptor ATP->P2X3_R Binds Cation_influx Na+/Ca2+ Influx P2X3_R->Cation_influx Opens Action_Potential Action Potential (Pain Signal) Cation_influx->Action_Potential Initiates

Caption: P2X3 receptor signaling pathway for contextual comparison.

In_Vivo_Experimental_Workflow start Start prep_solution Prepare CP-465022 Dosing Solution start->prep_solution animal_groups Randomize Animals into Treatment and Vehicle Groups prep_solution->animal_groups administer Administer CP-465022 or Vehicle animal_groups->administer induce_seizure Induce Seizures (e.g., with Kainate) administer->induce_seizure observe Observe and Score Seizure Activity induce_seizure->observe analyze Analyze Data (Statistical Comparison) observe->analyze end End analyze->end

References

Troubleshooting off-target effects of CP-465022 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-465022 maleate. The information is designed to address specific issues that may arise during experiments, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents, making it a valuable tool for studying the role of AMPA receptors in various physiological and pathophysiological processes.[1][3]

Q2: What are the known off-target effects of this compound?

While CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors, some studies have indicated that it can also significantly block the persistent component of Nav1.6 channel activity.[3][4] This interaction with sodium channels could represent a potential off-target effect that may contribute to its overall pharmacological profile.

Q3: How can I predict potential off-target effects of this compound in my experimental system?

Before beginning experiments, it is advisable to perform in silico analyses using computational tools to predict potential off-target interactions.[5][6] These tools can screen small molecules against a large database of proteins to identify potential binding partners beyond the intended target.[5]

Troubleshooting Guide

Issue 1: Experimental results are inconsistent with known AMPA receptor antagonism.

If you observe cellular phenotypes or signaling changes that cannot be solely attributed to AMPA receptor blockade, consider the following troubleshooting steps:

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Investigate potential off-target interactions, such as the blockade of Nav1.6 channels.[4] This can be done by measuring sodium channel activity in your experimental system or by using a more selective Nav1.6 blocker as a control.

  • Possible Cause 2: Compound degradation or instability.

    • Troubleshooting Step: Ensure the proper storage and handling of this compound. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.

  • Possible Cause 3: Experimental artifacts.

    • Troubleshooting Step: Review your experimental protocol for potential sources of error, such as incorrect compound concentration, inappropriate incubation times, or issues with vehicle controls.

Issue 2: Observed cellular toxicity at expected therapeutic concentrations.

Unexpected cytotoxicity can be a sign of off-target effects. Here's how to approach this issue:

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Although not a known kinase inhibitor, off-target effects on kinases are common for small molecules.[6] Perform a broad-spectrum kinase inhibitor profiling assay to determine if CP-465022 inhibits any key kinases involved in cell survival pathways.

  • Possible Cause 2: Interference with other critical cellular processes.

    • Troubleshooting Step: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a dose-response curve to determine the precise IC50 for toxicity. Compare this with the IC50 for AMPA receptor antagonism to assess the therapeutic window.

Data Presentation

Table 1: In Vitro Potency of CP-465022

TargetAssay SystemIC50Reference
AMPA ReceptorRat cortical neurons25 nM[1][3]
Kainate-induced responseRat cortical neurons25 nM[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Currents

This protocol is designed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

  • Cell Preparation: Plate primary cortical neurons on coverslips and culture for 10-14 days.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

    • Prepare an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, and 4 ATP-Mg (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at -60 mV.

    • Apply a brief pulse of AMPA (100 µM) to elicit an inward current.

    • Perfuse CP-465022 at various concentrations and re-apply AMPA to measure the degree of inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked currents before and after CP-465022 application.

    • Plot a dose-response curve to determine the IC50 of CP-465022.

Protocol 2: Kinase Profiling Assay

This protocol provides a general framework for screening CP-465022 against a panel of kinases to identify potential off-target inhibition.

  • Reagents:

    • Recombinant active kinases.

    • Kinase-specific substrates.

    • Kinase assay buffer.

    • ATP.

    • CP-465022 at various concentrations.

  • Assay Procedure (Example using a luminescence-based assay like Kinase-Glo):

    • In a 96-well plate, add the kinase, substrate, and CP-465022.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Add the Kinase-Glo reagent to stop the reaction and measure the remaining ATP via luminescence.

  • Data Analysis:

    • A decrease in luminescence indicates ATP consumption by the kinase.

    • Higher luminescence in the presence of CP-465022 suggests kinase inhibition.

    • Calculate the percent inhibition for each kinase at each concentration of the compound.

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Influx Na+/Ca2+ Influx AMPA_R->Ion_Influx Opens CP465022 CP-465022 CP465022->AMPA_R Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade Troubleshooting_Workflow cluster_tests Off-Target Investigation Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol (Concentration, Incubation, etc.) Start->Check_Protocol Check_Compound Verify Compound Integrity (Fresh Stock, Storage) Start->Check_Compound Hypothesize_Off_Target Hypothesize Off-Target Effect Start->Hypothesize_Off_Target Kinase_Profiling Kinase Panel Screen Hypothesize_Off_Target->Kinase_Profiling Receptor_Screening Receptor Binding Assay Hypothesize_Off_Target->Receptor_Screening Ion_Channel_Assay Ion Channel Profiling Hypothesize_Off_Target->Ion_Channel_Assay Analyze_Data Analyze Off-Target Data Kinase_Profiling->Analyze_Data Receptor_Screening->Analyze_Data Ion_Channel_Assay->Analyze_Data Modify_Experiment Modify Experiment (e.g., use controls, lower concentration) Analyze_Data->Modify_Experiment Conclusion Draw Conclusion Modify_Experiment->Conclusion Logical_Relationship cluster_observation Observation cluster_causes Potential Causes cluster_validation Validation Steps Unexpected_Phenotype Unexpected Phenotype On_Target On-Target Effect (AMPA Receptor) Unexpected_Phenotype->On_Target Off_Target Off-Target Effect Unexpected_Phenotype->Off_Target Artifact Experimental Artifact Unexpected_Phenotype->Artifact Rescue_Experiment Rescue with AMPA Agonist On_Target->Rescue_Experiment Validate with Profiling_Assay Broad Target Profiling Off_Target->Profiling_Assay Identify with Control_Experiments Review Controls (Vehicle, etc.) Artifact->Control_Experiments Rule out with

References

Technical Support Center: Washout Kinetics of CP-465022 Maleate in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-465022 maleate in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its mechanism involves binding to a site on the AMPA receptor that is distinct from the glutamate binding site. This allosteric modulation prevents the ion channel from opening, even when glutamate is bound, thereby inhibiting excitatory postsynaptic currents.

Q2: Is the binding of this compound reversible?

A2: Yes, the effects of CP-465022 and other noncompetitive AMPA receptor antagonists have been shown to be reversible upon washout in electrophysiological preparations. This reversibility is a key aspect of its utility in experiments where a return to baseline conditions is required.

Q3: What is the reported IC50 for this compound?

A3: CP-465022 has a reported IC50 of approximately 36 nM for binding to the AMPA receptor.[1]

Q4: Are there any known off-target effects of CP-465022 that could interfere with my recordings?

A4: While CP-465022 is highly selective for AMPA receptors, some studies have shown that at concentrations routinely used to block AMPA receptors, it can have modest blocking effects on the persistent components of Na(v)1.6 channel activity. Researchers should be mindful of this potential off-target effect, especially when interpreting subtle changes in neuronal excitability.

Troubleshooting Guide: Washout of this compound

This guide addresses common issues encountered during the washout phase of experiments involving this compound.

Problem Potential Cause Recommended Solution
Incomplete or Slow Washout 1. High Drug Concentration: Higher concentrations may require longer washout periods due to slower dissociation from the binding site. 2. Inadequate Perfusion Rate: A slow flow rate of the washout solution may not be sufficient to clear the drug from the recording chamber and tissue preparation effectively. 3. Dead Space in Perfusion System: Areas in the tubing or recording chamber where the solution flow is minimal can trap the drug, leading to a slow and incomplete washout. 4. Lipophilicity of the Compound: Highly lipophilic compounds can partition into the cell membrane or other lipid-rich structures, leading to a slow release back into the aqueous solution.1. Optimize Drug Concentration: Use the lowest effective concentration of CP-465022 to achieve the desired block. 2. Increase Perfusion Rate: Ensure a sufficiently high and consistent flow rate of the artificial cerebrospinal fluid (aCSF) during the washout phase. A typical rate for brain slice recordings is 2-4 mL/min. 3. Minimize Dead Space: Use a perfusion system with minimal tubing length and a well-designed recording chamber to ensure rapid solution exchange. 4. Prolonged Washout: For lipophilic compounds, a significantly longer washout period may be necessary. Monitor the recovery of the response over an extended period.
Current Rundown During Washout 1. Cell Health: Prolonged recording times, especially in whole-cell patch-clamp, can lead to a gradual decline in cell health and a rundown of the recorded currents, which can be mistaken for an incomplete washout. 2. Instability of the Recording: A deteriorating gigaohm seal or changes in access resistance can cause a decrease in current amplitude over time.1. Monitor Cell Health: Include a stable baseline recording period before drug application to assess the rate of any inherent rundown. If the rundown is significant, the experiment may not be viable for long washout protocols. 2. Maintain Recording Stability: Continuously monitor the seal and access resistance throughout the experiment. If these parameters change significantly, the data may be unreliable. 3. Use Perforated Patch: For longer recordings, consider using the perforated patch-clamp technique to better preserve the intracellular environment and improve cell stability.
Variability in Washout Between Experiments 1. Inconsistent Perfusion: Variations in the perfusion system setup, flow rate, or temperature between experiments can lead to different washout kinetics. 2. Differences in Tissue Preparations: The thickness and health of brain slices can vary, affecting drug penetration and washout.1. Standardize Perfusion Protocol: Maintain a consistent perfusion setup, flow rate, and temperature for all experiments. 2. Consistent Slice Preparation: Follow a standardized protocol for preparing brain slices to ensure consistency in thickness and viability.

Experimental Protocols

Detailed Methodology for Application and Washout of this compound in Whole-Cell Patch-Clamp Recordings from Brain Slices

This protocol provides a general framework. Specific parameters may need to be optimized for your preparation and experimental question.

1. Brain Slice Preparation:

  • Anesthetize and decapitate the animal according to approved institutional protocols.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a sucrose-based aCSF).

  • Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.

  • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain slices at room temperature in oxygenated aCSF until use.

2. Recording Setup:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-4 mL/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill pipettes with an appropriate intracellular solution (e.g., a potassium-gluconate-based solution for voltage-clamp recordings of AMPA receptor-mediated currents).

3. Whole-Cell Recording:

  • Obtain a gigaohm seal (>1 GΩ) on the membrane of a target neuron.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the experiment.

  • Monitor access resistance and input resistance throughout the recording.

4. Drug Application and Washout:

  • Establish a stable baseline recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or agonist-evoked currents for at least 5-10 minutes.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Ensure the final solvent concentration is minimal (e.g., <0.1%).

  • Switch the perfusion to the aCSF containing CP-465022 and apply for a sufficient duration to achieve a stable block of the AMPA receptor-mediated current.

  • To initiate washout, switch the perfusion back to the control aCSF (without the drug).

  • Continue recording during the washout period, monitoring the recovery of the current amplitude. The duration of the washout will depend on the concentration of CP-465022 used and the perfusion system but may range from 15 to 60 minutes or longer for full recovery.

5. Data Analysis:

  • Measure the amplitude of the AMPA receptor-mediated currents before, during, and after the application of CP-465022.

  • Calculate the percentage of inhibition during drug application and the percentage of recovery during washout relative to the baseline.

  • Plot the time course of the current amplitude to visualize the kinetics of block and washout.

Mandatory Visualizations

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to orthosteric site Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents opening CP465022 CP-465022 CP465022->AMPA_R Binds to allosteric site experimental_workflow start Start Experiment baseline Establish Stable Baseline Recording (5-10 min) start->baseline drug_app Apply CP-465022 (until stable block) baseline->drug_app washout Initiate Washout (perfuse with control aCSF) drug_app->washout monitor Monitor Recovery (15-60+ min) washout->monitor end End Experiment monitor->end

References

Technical Support Center: Enhancing Brain Delivery of CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of the selective, non-competitive AMPA receptor antagonist, CP-465022 maleate, to the brain.

Troubleshooting Guides

This section addresses common challenges encountered during in vivo experiments aimed at achieving optimal central nervous system (CNS) exposure of this compound.

Issue 1: Suboptimal Brain Penetration After Systemic Administration

Question: We are observing lower than expected brain concentrations of this compound following intravenous or intraperitoneal injection. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to poor brain penetration of a compound. Here's a step-by-step guide to investigate and address this issue:

  • Physicochemical Properties: While CP-465022 is reported to be brain penetrant, its inherent properties might still limit its efficiency in crossing the blood-brain barrier (BBB).[1] Key parameters to consider are its lipophilicity, molecular weight, and polar surface area.

  • Efflux Transporter Activity: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[2] It is crucial to determine if CP-465022 is a substrate for P-gp or other relevant transporters like Breast Cancer Resistance Protein (BCRP).

    • Troubleshooting Step: Conduct an in vitro P-gp substrate assay using cell lines like MDCK-MDR1.[3][4] Co-administration with a known P-gp inhibitor, such as verapamil or elacridar, in your in vivo experiments can also help elucidate the role of P-gp in limiting brain uptake.[4]

  • Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.

    • Troubleshooting Step: Determine the plasma protein binding of this compound using techniques like equilibrium dialysis.

Issue 2: Formulation and Solubility Challenges

Question: We are experiencing difficulties in preparing a stable and injectable formulation of this compound for our in vivo studies. What are some recommended formulation strategies?

Answer:

CP-465022 hydrochloride is soluble in DMSO (up to 100 mM) and water (up to 10 mM), while the maleate salt's solubility might differ slightly.[1][5] For in vivo use, especially for systemic administration, it is crucial to use a biocompatible vehicle.

  • Aqueous Formulations: For soluble salt forms, sterile saline or phosphate-buffered saline (PBS) can be used. If solubility is a concern, consider the use of co-solvents like polyethylene glycol (PEG), propylene glycol, or cyclodextrins. However, be mindful of the potential toxicity and effects of these excipients on the BBB.

  • Nanosuspensions: For compounds with low aqueous solubility, nanosuspension technology can be employed to create stable dispersions of drug nanoparticles.[6]

  • Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and modify its pharmacokinetic profile.[7]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate CP-465022, potentially enhancing its stability and brain targeting capabilities.[8]

Issue 3: Inconsistent Results with Intranasal Delivery

Question: We are exploring intranasal administration to bypass the BBB but are observing high variability in our brain concentration data. How can we improve the consistency of this delivery method?

Answer:

Intranasal delivery offers a non-invasive route for direct nose-to-brain transport via the olfactory and trigeminal nerves.[5][9] However, the technique is sensitive to several factors that can lead to variability.

  • Administration Technique: The precise site of deposition within the nasal cavity is critical. Targeting the olfactory region is key for efficient nose-to-brain transport.[10]

    • Troubleshooting Step: Utilize specialized intranasal administration devices for rodents that allow for precise volume and placement control. Ensure animals are properly anesthetized and positioned during administration to prevent swallowing of the dose.[11]

  • Formulation Properties: The formulation's viscosity and mucoadhesive properties can influence its residence time in the nasal cavity.[12]

    • Troubleshooting Step: Consider formulating this compound in a mucoadhesive gel or with mucoadhesive polymers to prolong its contact with the olfactory mucosa.

  • Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can rapidly remove the administered dose.[10]

    • Troubleshooting Step: The use of mucoadhesive formulations can help counteract this effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CP-465022?

A1: CP-465022 is a selective and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[10][13] It inhibits AMPA receptor-mediated currents in neurons.[10]

Q2: Is CP-465022 known to be a substrate of P-glycoprotein (P-gp)?

A2: There is no definitive public data confirming whether CP-465022 is a P-gp substrate. Given that many CNS-active small molecules are subject to P-gp mediated efflux, it is a strong possibility that should be investigated experimentally. We recommend performing an in vitro transporter assay to determine its P-gp substrate potential.

Q3: What are the key physicochemical properties of this compound to consider for brain delivery?

A3: Key properties include its molecular weight, lipophilicity (LogP), polar surface area (PSA), and solubility. These factors collectively influence its ability to passively diffuse across the BBB.

Q4: What are the advantages of nanoparticle-based delivery for this compound?

A4: Nanoparticle formulations can offer several advantages, including:

  • Improved solubility and stability of the drug.[7]

  • Protection from enzymatic degradation.

  • Sustained release profiles.

  • The potential for surface modification with targeting ligands to enhance BBB crossing.[8]

Q5: How can I accurately measure the concentration of this compound in the brain?

A5: The gold standard for quantifying small molecules in brain tissue is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] This technique offers high sensitivity and selectivity. Proper brain tissue harvesting and sample preparation are critical for obtaining accurate results.[16][17]

Data Presentation

Table 1: Physicochemical Properties of CP-465022

PropertyValueSource
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone[18]
Molecular Formula (Maleate) C30H28ClFN4O5[13]
Molecular Weight (HCl salt) 499.41 g/mol [19]
Solubility (HCl salt) Soluble in DMSO (100 mM) and water (10 mM)[5][19]

Table 2: Comparison of Brain Delivery Strategies for this compound

StrategyAdvantagesDisadvantagesKey Considerations
Systemic Injection (e.g., IV, IP) Ease of administration; well-established protocols.Potential for low BBB penetration due to efflux pumps and plasma protein binding; systemic side effects.Determine P-gp substrate potential; optimize formulation for solubility and stability.
Nanoparticle Encapsulation Can enhance solubility, stability, and brain uptake; potential for targeted delivery.[7][8]Complex formulation development; potential for immunogenicity; challenges in scaling up.[20]Particle size, surface charge, and drug loading are critical parameters.[8]
Intranasal Administration Bypasses the BBB for direct nose-to-brain delivery; non-invasive.[9][12]Technically challenging; potential for high variability; limited by mucociliary clearance.[5][10]Requires precise administration technique and potentially mucoadhesive formulations.[12]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay

This protocol provides a general method to assess whether CP-465022 is a substrate of the P-gp efflux transporter using a commercially available cell line overexpressing human P-gp (e.g., MDCK-MDR1).

Materials:

  • MDCK-MDR1 and wild-type MDCK cells

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound

  • Known P-gp substrate (e.g., digoxin) as a positive control

  • Known P-gp inhibitor (e.g., verapamil or elacridar)

  • LC-MS/MS system for quantification

Methodology:

  • Seed MDCK-MDR1 and MDCK cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare dosing solutions of this compound in transport buffer at the desired concentration.

  • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber. At the same time points, collect samples from the apical chamber.

  • To confirm P-gp mediated transport, repeat the B-A permeability assay in the presence of a P-gp inhibitor.

  • Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.[3]

Protocol 2: Nanoparticle Encapsulation of this compound using PLGA

This protocol describes a single emulsion-solvent evaporation method for encapsulating a hydrophobic/lipophilic small molecule like CP-465022 into PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Dissolve a specific amount of PLGA and this compound in the organic solvent to form the oil phase.

  • Add the oil phase to the aqueous surfactant solution.

  • Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer on ice to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable vehicle for characterization or in vivo administration.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: Intranasal Administration to Rodents

This protocol outlines the procedure for intranasal delivery of a drug solution to a mouse.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Micropipette with fine tips

  • This compound solution

Methodology:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse in a supine position.

  • Using a micropipette, slowly administer a small volume (e.g., 5-10 µL per nostril) of the drug solution into one nostril, allowing the animal to inhale the droplet.

  • Alternate between nostrils until the full dose is administered.

  • Keep the animal in a supine position for a few minutes post-administration to facilitate absorption into the olfactory epithelium.

  • Monitor the animal until it has fully recovered from anesthesia.[11]

Protocol 4: Brain Tissue Harvesting and Drug Quantification by LC-MS/MS

This protocol describes the collection of brain tissue and subsequent analysis of drug concentration.

Materials:

  • Surgical tools for dissection

  • Liquid nitrogen

  • Homogenizer

  • Protein precipitation solvent (e.g., acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • At a predetermined time point after drug administration, euthanize the animal via an approved method (e.g., cervical dislocation followed by decapitation).

  • Rapidly dissect the brain and rinse with ice-cold saline to remove excess blood.

  • Blot the brain dry, weigh it, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • For analysis, thaw the brain tissue and homogenize it in a suitable buffer.

  • Add a known volume of the protein precipitation solvent containing an internal standard to a known amount of brain homogenate.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and analyze the concentration of this compound using a validated LC-MS/MS method.[14][15]

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor GluA1-4 Ion Channel Glutamate->AMPA_R:p1 Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R:p2->Na_Ca_Influx Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Na_Ca_Influx->CaMKII PKC PKC Activation Na_Ca_Influx->PKC MAPK_Pathway MAPK Pathway CaMKII->MAPK_Pathway PKC->MAPK_Pathway CREB CREB Phosphorylation MAPK_Pathway->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression CP465022 CP-465022 maleate CP465022->AMPA_R Blocks

Caption: AMPA Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Low Brain Concentration of CP-465022 CheckFormulation Formulation Issues? Start->CheckFormulation CheckBBB BBB Permeability Issues? CheckFormulation->CheckBBB No OptimizeFormulation Optimize Formulation (e.g., Nanoparticles) CheckFormulation->OptimizeFormulation Yes PgpAssay Perform In Vitro P-gp Substrate Assay CheckBBB->PgpAssay Yes IsPgpSubstrate Is it a P-gp Substrate? PgpAssay->IsPgpSubstrate CoAdministerInhibitor Co-administer with P-gp Inhibitor IsPgpSubstrate->CoAdministerInhibitor Yes ConsiderNasalDelivery Consider Intranasal Delivery IsPgpSubstrate->ConsiderNasalDelivery No ReEvaluate Re-evaluate Brain Concentration CoAdministerInhibitor->ReEvaluate OptimizeFormulation->ReEvaluate ConsiderNasalDelivery->ReEvaluate

Caption: Experimental workflow for troubleshooting poor brain delivery of this compound.

Delivery_Strategy_Selection Goal Goal: Enhance Brain Delivery Properties Assess Physicochemical Properties & P-gp Substrate Potential Goal->Properties Strategy1 Strategy 1: Formulation Enhancement (e.g., Nanoparticles) Properties->Strategy1 Poor Solubility Strategy2 Strategy 2: Alternative Route (Intranasal) Properties->Strategy2 High P-gp Efflux Strategy3 Strategy 3: Co-administration with P-gp Inhibitor Properties->Strategy3 Confirmed P-gp Substrate Outcome1 Improved Systemic Delivery Strategy1->Outcome1 Outcome2 BBB Bypass Strategy2->Outcome2 Outcome3 Increased Brain Retention Strategy3->Outcome3

Caption: Logical relationships for selecting a brain delivery strategy for this compound.

References

Technical Support Center: CP-465022 Maleate in Baseline Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-465022 maleate in experiments investigating baseline synaptic transmission.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its mechanism of action involves binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site. This binding event prevents the ion channel from opening, thereby inhibiting AMPA receptor-mediated currents. This inhibition is not dependent on neuronal activity (use-independent) or membrane voltage (voltage-independent).

Q2: What is the potency of this compound on AMPA receptors?

CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1]

Q3: How selective is CP-465022 for AMPA receptors over other glutamate receptors?

CP-465022 is highly selective for AMPA receptors over N-methyl-D-aspartate (NMDA) and kainate receptors.[1] However, at higher concentrations, some off-target effects on NMDA and kainate receptors have been observed.

Q4: What are the expected effects of CP-465022 on baseline excitatory postsynaptic currents (EPSCs)?

As a potent AMPA receptor antagonist, CP-465022 is expected to significantly reduce the amplitude of AMPA receptor-mediated EPSCs. One study has shown that at a concentration of 5 µM, CP-465022 can completely block AMPA receptor-mediated miniature EPSCs (mEPSCs).

Q5: Does CP-465022 have any known off-target effects that could confound my results?

Yes, it is important to be aware of potential off-target effects. Research has indicated that CP-465022 can block Na(v)1.6-mediated persistent sodium currents at concentrations commonly used to antagonize AMPA receptors. This could potentially affect neuronal excitability and synaptic transmission independently of its action on AMPA receptors.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No significant reduction in EPSC amplitude after applying CP-465022. 1. Incorrect drug concentration: The concentration of CP-465022 may be too low to elicit a significant effect. 2. Drug degradation: The stock solution of CP-465022 may have degraded over time. 3. Inadequate perfusion: The drug may not be reaching the recorded neuron effectively.1. Increase drug concentration: Titrate the concentration of CP-465022, starting from the known IC50 (25 nM) and increasing to a concentration known to cause complete block (e.g., 5 µM). 2. Prepare fresh stock solution: Always use freshly prepared stock solutions of CP-465022. 3. Check perfusion system: Ensure your perfusion system is functioning correctly and allowing for complete exchange of the bath solution.
Observed changes in neuronal firing rate that seem inconsistent with AMPA receptor blockade alone. 1. Off-target effect on Na(v)1.6 channels: As mentioned in the FAQs, CP-465022 can inhibit persistent sodium currents, which can alter neuronal excitability.1. Perform control experiments: Use a specific Na(v)1.6 channel blocker in a separate experiment to assess the contribution of these channels to the observed effect. 2. Use the lowest effective concentration: Determine the minimal concentration of CP-465022 required to achieve the desired level of AMPA receptor antagonism to minimize off-target effects.
Variability in the degree of inhibition between experiments. 1. Differences in cell health or type: The sensitivity to CP-465022 may vary between different neuronal populations or with the health of the cells. 2. Inconsistent drug application: The timing and duration of drug application may not be consistent across experiments.1. Standardize cell culture and selection: Use consistent cell culture conditions and select healthy neurons with stable baseline recordings for your experiments. 2. Standardize drug application protocol: Use a consistent pre-incubation time and application duration for CP-465022 in all experiments.
Unsure if the observed effect is pre- or postsynaptic. 1. Lack of specific analysis: Changes in EPSC amplitude alone do not distinguish between pre- and postsynaptic mechanisms.1. Analyze miniature EPSCs (mEPSCs): Record mEPSCs in the presence of tetrodotoxin (TTX). A change in mEPSC amplitude suggests a postsynaptic site of action, while a change in mEPSC frequency points to a presynaptic mechanism. 2. Analyze paired-pulse facilitation (PPF): A change in the PPF ratio is indicative of a presynaptic mechanism of action.

Quantitative Data Summary

Parameter Reported Value Cell Type Reference
IC50 for AMPA Receptor Current Inhibition 25 nMRat Cortical Neurons[1]
Concentration for Complete mEPSC Blockade 5 µMMotoneurons

Experimental Protocols

Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated EPSCs

This protocol outlines the general steps for recording AMPA receptor-mediated EPSCs in cultured neurons or brain slices.

1. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, and 1 MgCl2. The solution should be continuously bubbled with 95% O2 / 5% CO2.

  • Internal Solution (for patch pipette): Containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.25 with CsOH and the osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.

2. Recording Procedure:

  • Prepare cultured neurons or brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Obtain whole-cell patch-clamp recordings from the neuron of interest using a borosilicate glass pipette filled with the internal solution.

  • Hold the neuron in voltage-clamp mode at a holding potential of -70 mV to record inward AMPA receptor-mediated currents.

  • Establish a stable baseline recording of spontaneous or evoked EPSCs for at least 5-10 minutes.

  • To evoke EPSCs, use a bipolar stimulating electrode placed in the vicinity of the recorded neuron.

  • Bath-apply this compound at the desired concentration and record for a sufficient duration to observe the full effect of the drug.

  • To isolate AMPA receptor-mediated currents, other synaptic inputs can be blocked pharmacologically (e.g., using a GABAA receptor antagonist like picrotoxin and an NMDA receptor antagonist like APV).

  • For mEPSC recordings, add tetrodotoxin (TTX, e.g., 1 µM) to the aCSF to block action potentials.

3. Data Analysis:

  • Analyze the amplitude and frequency of EPSCs or mEPSCs before and after the application of CP-465022.

  • For paired-pulse facilitation experiments, deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) and calculate the ratio of the second EPSC amplitude to the first (PPR = P2/P1).

Visualizations

Signaling_Pathway_AMPA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release AMPA Receptor AMPA Receptor Glutamate Release->AMPA Receptor Binds to Ion Channel Closed Ion Channel Closed AMPA Receptor->Ion Channel Closed Prevents opening CP_465022 CP-465022 CP_465022->AMPA Receptor Binds to allosteric site Reduced Depolarization Reduced Depolarization Ion Channel Closed->Reduced Depolarization Downstream Signaling Downstream Signaling Reduced Depolarization->Downstream Signaling Altered

Caption: Mechanism of CP-465022 action on synaptic transmission.

Experimental_Workflow A Prepare Neuronal Culture or Brain Slice B Obtain Whole-Cell Patch-Clamp Recording A->B C Establish Stable Baseline EPSC Recording B->C D Bath Apply This compound C->D E Record Post-Drug EPSC Activity D->E F Data Analysis: Amplitude, Frequency, PPF E->F

Caption: Experimental workflow for studying CP-465022 effects.

Troubleshooting_Logic Start No Effect Observed Conc Is [Drug] Sufficient? Start->Conc Viability Is Cell Healthy? Conc->Viability Yes IncreaseConc Increase Concentration Conc->IncreaseConc No OffTarget Potential Off-Target Effects? Viability->OffTarget Yes CheckHealth Use Healthier Cells Viability->CheckHealth No ControlExp Perform Control Experiments OffTarget->ControlExp Yes End Re-evaluate Experiment OffTarget->End No IncreaseConc->End CheckHealth->End ControlExp->End

Caption: Troubleshooting logic for unexpected results.

References

Navigating the Nuances of pH in CP-465022 Maleate Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental use of CP-465022 maleate, a potent and selective noncompetitive AMPA receptor antagonist. Focusing on the critical aspect of pH adjustment, this guide offers troubleshooting advice and detailed protocols to ensure the reliability and reproducibility of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for preparing stock solutions of this compound?

A1: While specific pH-dependent solubility and stability data for this compound is not extensively published, general recommendations for quinazolinone derivatives suggest preparing stock solutions in a slightly acidic to neutral pH range (pH 6.0-7.4) to maintain stability.[1][2] For initial solubilization, dimethyl sulfoxide (DMSO) is a commonly used solvent.[3] Subsequent dilutions into aqueous buffers should be done with careful pH monitoring.

Q2: How does pH affect the activity of this compound?

A2: The activity of CP-465022 as a noncompetitive AMPA receptor antagonist is dependent on its ability to access its binding site on the receptor.[4][5][6] The ionization state of the molecule, which is influenced by pH, can affect its membrane permeability and interaction with the receptor. Quinazolinone derivatives typically have pKa values in the range of 5.78-7.62, meaning their charge state can vary significantly across the physiological pH range.[1] While the inhibition by CP-465,022 has been shown to be not use- or voltage-dependent, maintaining a stable pH in your experimental buffer is crucial for consistent results.[7]

Q3: Can I use standard physiological buffers like PBS or HBSS with this compound?

A3: Yes, standard physiological buffers such as Phosphate-Buffered Saline (PBS) and Hank's Balanced Salt Solution (HBSS), typically buffered to pH 7.2-7.4, are generally compatible with this compound for final dilutions in cell-based assays and electrophysiology. However, it is crucial to ensure the final concentration of the organic solvent used for the stock solution (e.g., DMSO) is kept to a minimum (typically <0.1%) to avoid off-target effects. Always verify the final pH of your complete experimental solution after adding all components.

Q4: What are the signs of pH-related instability or precipitation of this compound?

A4: Visual inspection of your solutions is the first step. Look for any cloudiness, particulate matter, or crystallization, especially after diluting the stock solution into your aqueous buffer. A change in the color of the solution could also indicate degradation, although this is less common. For quantitative assessment, techniques like dynamic light scattering (DLS) can be used to detect the formation of aggregates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The pH of the aqueous buffer is unfavorable for the solubility of this compound. The concentration of the compound exceeds its solubility at the final pH.1. Adjust the pH of the aqueous buffer to be slightly acidic (e.g., pH 6.5-7.0) before adding the CP-465022 stock solution. 2. Prepare a more dilute stock solution in DMSO. 3. Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. 4. Consider using a small percentage of a co-solvent like ethanol in your final buffer, if compatible with your experimental system.
Inconsistent or lower-than-expected antagonist activity. The pH of the experimental buffer has shifted, altering the charge and/or stability of the compound. The compound may have degraded over time in an improperly buffered solution.1. Prepare fresh dilutions of CP-465022 for each experiment. 2. Re-measure and, if necessary, adjust the pH of your experimental buffer immediately before use. 3. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] 4. For long-term storage, consider preparing stock solutions in anhydrous DMSO.
High background signal or off-target effects. The pH of the final solution is affecting the health of the cells or the stability of other components in the assay.1. Ensure the final pH of your complete experimental medium is within the optimal physiological range for your cells (typically pH 7.2-7.4). 2. Perform vehicle controls with the same final pH and solvent concentration to rule out effects of the buffer and solvent.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of CP-465,022 on AMPA receptor-mediated currents.[8]

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Intracellular Solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • CP-465022 Working Solution: Prepare fresh daily by diluting the DMSO stock solution into the aCSF to the desired final concentration. Ensure the final DMSO concentration is ≤ 0.1%.

Procedure:

  • Prepare brain slices according to standard laboratory protocols.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline AMPA receptor-mediated currents evoked by agonist application (e.g., glutamate or AMPA).

  • Bath-apply the CP-465022 working solution and record the antagonist's effect on the evoked currents.

Visualizing the Mechanism of Action

To understand how adjusting pH can influence the activity of CP-465022, it is helpful to visualize its place in the broader context of AMPA receptor signaling and the experimental workflow.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site Ion_Channel Ion Channel AMPAR->Ion_Channel Conformational Change Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare CP-465022 Stock in DMSO Dilute Dilute Stock into Buffer Stock->Dilute Buffer Prepare Aqueous Buffer (e.g., aCSF) Adjust_pH Adjust Buffer pH (e.g., 7.4) Buffer->Adjust_pH Adjust_pH->Dilute Apply Apply to Cells/Tissue Dilute->Apply Record Record Data (e.g., Electrophysiology) Apply->Record Analyze Analyze Results Record->Analyze

References

Technical Support Center: Combining CP-465022 Maleate with Other Glutamate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers combining CP-465022 maleate, a selective non-competitive AMPA receptor antagonist, with other glutamate receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of co-administration experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with other glutamate receptor antagonists?

A1: this compound selectively blocks AMPA receptors.[1][2] Combining it with antagonists for other glutamate receptors, such as NMDA or kainate receptors, allows for the investigation of synergistic or additive effects in various experimental models. This approach can be used to probe the differential contributions of glutamate receptor subtypes to physiological and pathophysiological processes. For instance, studies have shown that a combined blockade of AMPA and NMDA receptors can have a greater therapeutic effect in animal models of Parkinson's disease and cerebral ischemia than targeting either receptor alone.[3][4]

Q2: What are the potential synergistic effects of co-administering this compound with an NMDA receptor antagonist?

Q3: Are there known risks or adverse effects associated with combining glutamate receptor antagonists?

A3: Yes, combining glutamate receptor antagonists can lead to increased adverse effects. Initial trials in some studies have reported higher mortality rates with combined therapy of AMPA and NMDA antagonists at doses that are safe when used individually.[6] It is crucial to carefully determine the therapeutic window for combined administration to minimize potential toxicity. Researchers should be vigilant for behavioral changes, motor deficits, and other signs of neurotoxicity.

Q4: How can I determine the optimal dosage for co-administration experiments?

A4: Determining the optimal dosage requires a careful dose-response study for each antagonist individually before combining them. A common strategy is to start with subthreshold doses of each antagonist (doses that produce minimal or no effect when administered alone) and then combine them.[3] This approach helps to identify synergistic effects while minimizing the risk of toxicity. It is essential to consult the literature for established dose ranges of the selected antagonists in the specific animal model and route of administration being used.

Troubleshooting Guides

Problem 1: Unexpectedly high mortality or severe adverse effects in animals.
Possible Cause Troubleshooting Step
Additive or synergistic toxicity Reduce the doses of both this compound and the co-administered antagonist. Start with doses that are well-tolerated when given individually and titrate upwards cautiously.[6]
Vehicle incompatibility or toxicity Ensure that the vehicles for both drugs are compatible and non-toxic. Test the vehicle combination alone as a control group.
Route of administration Consider alternative routes of administration that may reduce systemic exposure and toxicity, such as local microinjections versus systemic administration.
Animal strain or species sensitivity Be aware that different animal strains or species may have varying sensitivities to glutamate receptor antagonists. Consult literature for appropriate models.
Problem 2: Lack of a synergistic or additive effect.
Possible Cause Troubleshooting Step
Suboptimal dosing The doses of one or both antagonists may be too low. Conduct a thorough dose-response curve for each compound individually in your experimental paradigm before combining them.
Pharmacokinetic interactions The antagonists may have different pharmacokinetic profiles (absorption, distribution, metabolism, excretion). Consider staggered administration times to ensure peak concentrations of both drugs coincide at the target site.
Antagonistic interaction It is possible that the two antagonists have an antagonistic interaction in your specific experimental context. Re-evaluate the underlying biological hypothesis.
Experimental model limitations The chosen experimental model may not be suitable for observing a synergistic effect. For example, the pathological mechanisms in the model may be predominantly driven by only one type of glutamate receptor.
Problem 3: Difficulty in interpreting behavioral or electrophysiological data.
Possible Cause Troubleshooting Step
Off-target effects At higher concentrations, some glutamate receptor antagonists may have off-target effects.[7] Include appropriate control groups to rule out non-specific effects.
Complex receptor interactions The interaction between different glutamate receptor subtypes can be complex, involving both pre- and postsynaptic mechanisms.[8] Utilize selective agonists and antagonists for different receptor subtypes to dissect the specific contributions of each.
Alterations in synaptic plasticity Combined blockade of glutamate receptors can significantly alter synaptic plasticity.[9] Design experiments to specifically assess changes in long-term potentiation (LTP) or long-term depression (LTD) if relevant to your research question.

Data Presentation

Table 1: Examples of Dosages for Co-administered Glutamate Receptor Antagonists in Rodent Models

AMPA AntagonistNMDA AntagonistAnimal ModelRoute of AdministrationDosesObserved EffectReference
GYKI-47261MK-801Rat model of Parkinson's DiseaseSystemicSubthreshold dosesNormalization of wearing-off response[3]
LY2935587-nitroindazoleGerbil model of global cerebral ischemiai.p.LY293558: 20 mg/kg; 7-nitroindazole: 25 mg/kgIncreased neuroprotection[4]
NBQXIfenprodilMouse model of acquired epilepsyNot specifiedNot specifiedRetardation of epileptogenesis[6]

Experimental Protocols

Protocol 1: In Vivo Electrophysiology for Assessing Combined AMPA and NMDA Receptor Blockade

This protocol provides a general framework for performing in vivo electrophysiological recordings to study the effects of co-administering this compound with an NMDA receptor antagonist on synaptic transmission.

  • Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., hippocampus or striatum).

  • Electrode Placement: Lower a recording electrode into the target area and a stimulating electrode into an afferent pathway.

  • Baseline Recording: Record baseline excitatory postsynaptic potentials (EPSPs) or field excitatory postsynaptic potentials (fEPSPs) in response to stimulation.

  • Drug Administration: Administer this compound and the chosen NMDA receptor antagonist (e.g., APV or MK-801) via the desired route (e.g., intraperitoneal injection or local microinfusion).[10][11]

  • Post-Drug Recording: Continue to record synaptic responses for a designated period after drug administration to observe any changes in synaptic transmission.

  • Data Analysis: Analyze the amplitude and slope of the EPSPs/fEPSPs to quantify the effects of the combined antagonist treatment. The NMDA/AMPA ratio can be calculated by comparing responses in the presence and absence of specific antagonists.[12]

Protocol 2: Behavioral Assessment of Combined Glutamate Antagonist Effects

This protocol outlines a general procedure for evaluating the behavioral consequences of co-administering this compound with another glutamate receptor antagonist in a rodent model of a neurological disorder.

  • Animal Model: Induce the desired animal model (e.g., chronic unpredictable stress for depression or 6-OHDA lesions for Parkinson's disease).[13][14]

  • Drug Administration: Administer this compound and the co-administered antagonist at the predetermined doses and time points. Include vehicle control and single-drug control groups.

  • Behavioral Testing: Conduct a battery of behavioral tests relevant to the disease model. Examples include:

    • Sucrose Preference Test (SPT): To assess anhedonia in depression models.[13]

    • Elevated Plus-Maze: To evaluate anxiety-like behaviors.[15]

    • Rotational Behavior Test: To measure motor asymmetry in Parkinson's models.[14]

  • Data Collection and Analysis: Score and analyze the behavioral data to determine the effects of the combined treatment compared to the control and single-drug groups.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Na+ Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca2+ Kainate_R->Na_Influx Na+ Depolarization Depolarization Na_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream CP465022 CP-465022 (AMPA Antagonist) CP465022->AMPA_R Blocks NMDA_Antagonist NMDA Antagonist (e.g., MK-801) NMDA_Antagonist->NMDA_R Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment A Select Animal Model (e.g., Ischemia, Parkinson's) B Determine Individual Dose-Response for each Antagonist A->B C Group 1: Vehicle Control B->C D Group 2: CP-465022 alone B->D E Group 3: Other Antagonist alone B->E F Group 4: CP-465022 + Other Antagonist B->F G Behavioral Analysis (e.g., Motor, Cognitive) C->G H Electrophysiological Recording (e.g., fEPSP, LTP) C->H I Histological/Molecular Analysis (e.g., Lesion volume, Protein expression) C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I

References

Validation & Comparative

A Comparative Analysis of CP-465,022 Maleate and Talampanel in Preclinical Neuroprotection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two non-competitive AMPA receptor antagonists, CP-465,022 maleate and talampanel, based on their performance in various preclinical models of neuroprotection. The information presented is collated from published experimental data to assist researchers in evaluating these compounds for further investigation.

Introduction

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a key mechanism of neuronal injury in ischemic stroke and traumatic brain injury (TBI). The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, plays a crucial role in this process. Consequently, AMPA receptor antagonists have been a focal point of neuroprotective drug development. This guide compares two such antagonists, CP-465,022 maleate and talampanel, examining their efficacy in preclinical neuroprotection studies.

CP-465,022 is a potent and selective non-competitive AMPA receptor antagonist.[1] In contrast, talampanel is another non-competitive AMPA receptor antagonist that has been investigated for its neuroprotective and anticonvulsant properties.[2][3]

Mechanism of Action: AMPA Receptor Antagonism in Ischemia

During an ischemic event, excessive glutamate release leads to the overstimulation of AMPA receptors. This causes a sustained influx of Na+ and Ca2+ ions, triggering a cascade of intracellular events that culminate in neuronal death. A critical aspect of this process involves the trafficking of AMPA receptor subunits, particularly the GluA2 subunit. AMPA receptors containing the GluA2 subunit are typically impermeable to calcium. However, following an ischemic insult, there is a downregulation of GluA2 expression and an increase in the trafficking of calcium-permeable, GluA2-lacking AMPA receptors to the neuronal surface.[1][4][5] This shift exacerbates excitotoxicity by increasing calcium overload.

Both CP-465,022 and talampanel are non-competitive antagonists, meaning they bind to a site on the AMPA receptor different from the glutamate binding site to prevent ion channel opening. This action is intended to mitigate the detrimental downstream effects of excessive glutamate stimulation.

cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Excessive Glutamate Release Excessive Glutamate Release AMPA Receptor Overactivation AMPA Receptor Overactivation Excessive Glutamate Release->AMPA Receptor Overactivation Na+ and Ca2+ Influx Na+ and Ca2+ Influx AMPA Receptor Overactivation->Na+ and Ca2+ Influx GluA2 Downregulation GluA2 Downregulation Increased Ca2+ Permeable AMPA-R Increased Ca2+ Permeable AMPA-R GluA2 Downregulation->Increased Ca2+ Permeable AMPA-R Increased Ca2+ Permeable AMPA-R->Na+ and Ca2+ Influx Neuronal Injury / Death Neuronal Injury / Death Na+ and Ca2+ Influx->Neuronal Injury / Death Ischemia Ischemia Ischemia->Excessive Glutamate Release Ischemia->GluA2 Downregulation CP-465,022 / Talampanel CP-465,022 / Talampanel Block AMPA Receptor Block AMPA Receptor CP-465,022 / Talampanel->Block AMPA Receptor inhibit Block AMPA Receptor->Na+ and Ca2+ Influx Neuroprotection Neuroprotection Block AMPA Receptor->Neuroprotection

Fig. 1: AMPA Receptor-Mediated Ischemic Cascade and Intervention.

Comparative Efficacy in Neuroprotection Models

The neuroprotective potential of CP-465,022 and talampanel has been evaluated in various animal models. The following tables summarize the quantitative outcomes from key studies.

Focal Cerebral Ischemia (MCAO) Models
CompoundSpeciesModel DetailsDosing RegimenOutcomeReference
CP-465,022 RatTemporary Middle Cerebral Artery Occlusion (MCAO)Not specified in abstractNo reduction in infarct volume[6]
Talampanel Rat1-hour MCAO6 x 10 mg/kg i.p. on day of strokeImproved motor coordination and survival[2]
Talampanel Rat1-hour MCAONot specified47.3% reduction in infarct size (30 min delay); 48.5% reduction (2 hr delay)[2]
Talampanel Mouse1.5-hour MCAONot specified44.5% reduction in striatal infarct; 39.3% reduction in hippocampal infarct[2]
Talampanel Mouse2-hour MCAONot specified37.0% reduction in striatal and hippocampal infarct[2]
Other Neuroprotection Models
CompoundSpeciesModelDosing RegimenOutcomeReference
CP-465,022 RatGlobal Ischemia (four-vessel occlusion)Not specified in abstractFailed to prevent CA1 neuron loss[6]
Talampanel RatPhotochemically Induced ThrombosisNot specified40.1% reduction in infarct size[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the cited studies.

cluster_MCAO MCAO Protocol cluster_GlobalIschemia Global Ischemia Protocol Animal Model Animal Model Induction of Injury Induction of Injury Animal Model->Induction of Injury Drug Administration Drug Administration Induction of Injury->Drug Administration Outcome Assessment Outcome Assessment Drug Administration->Outcome Assessment Rat/Mouse Rat/Mouse Intraluminal Suture Intraluminal Suture Rat/Mouse->Intraluminal Suture species Transient Occlusion (e.g., 60-120 min) Transient Occlusion (e.g., 60-120 min) Intraluminal Suture->Transient Occlusion (e.g., 60-120 min) Reperfusion Reperfusion Transient Occlusion (e.g., 60-120 min)->Reperfusion Drug or Vehicle Drug or Vehicle Reperfusion->Drug or Vehicle post-treatment Reperfusion->Drug or Vehicle post-treatment Infarct Volume (TTC Staining) Infarct Volume (TTC Staining) Drug or Vehicle->Infarct Volume (TTC Staining) Histology (e.g., CA1 neuronal loss) Histology (e.g., CA1 neuronal loss) Drug or Vehicle->Histology (e.g., CA1 neuronal loss) Neurological Scoring Neurological Scoring Infarct Volume (TTC Staining)->Neurological Scoring Rat Rat Four-Vessel Occlusion Four-Vessel Occlusion Rat->Four-Vessel Occlusion species Bilateral Common Carotid Artery Occlusion Bilateral Common Carotid Artery Occlusion Four-Vessel Occlusion->Bilateral Common Carotid Artery Occlusion Bilateral Common Carotid Artery Occlusion->Reperfusion

Fig. 2: General Workflow for Ischemia Models.
CP-465,022 Maleate Studies

  • Focal Ischemia Model (Menniti et al., 2003):

    • Animal: Rat.[6]

    • Model: Temporary middle cerebral artery occlusion (MCAO). The duration of occlusion was not specified in the abstract.[6]

    • Drug Administration: The doses used were demonstrated to be maximally effective in electrophysiology and seizure models.[6]

    • Outcome Measures: Infarct volume was assessed.[6]

  • Global Ischemia Model (Menniti et al., 2003):

    • Animal: Rat.[6]

    • Model: Four-vessel occlusion model to induce brief global ischemia.[6][7]

    • Drug Administration: Doses were consistent with those used in the focal ischemia model.[6]

    • Outcome Measures: Loss of CA1 neurons in the hippocampus was evaluated.[6]

Talampanel Studies
  • Focal Ischemia Models (Erdő et al., 2005):

    • Animals: Rats and mice.[2]

    • Rat Model: One-hour transient MCAO.[2]

    • Mouse Models: 1.5-hour, 2-hour, or permanent MCAO.[2]

    • Drug Administration: Administered after the ischemic event.[2]

    • Outcome Measures: Infarct size was measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2]

  • Photochemically Induced Thrombosis Model (Erdő et al., 2005):

    • Animal: Rat.[2]

    • Model: Photothrombosis was induced.[2]

    • Drug Administration: A 30-minute time window after brain irradiation was applied.[2]

    • Outcome Measures: Infarct size was measured.[2]

  • Focal Ischemia with Functional Outcome (Erdő et al., 2004):

    • Animal: Rat.[2]

    • Model: One-hour MCAO.[2]

    • Drug Administration: Talampanel (6 x 10 mg/kg i.p.) was given on the day of the stroke.[2]

    • Outcome Measures: A battery of sensorimotor function tests (rotarod, beam walking, etc.) and survival rate were monitored for 30 days.[2]

Discussion and Conclusion

The available preclinical data presents a contrasting profile for CP-465,022 maleate and talampanel in neuroprotection models.

CP-465,022 maleate , despite being a potent and selective AMPA receptor antagonist, did not demonstrate neuroprotective efficacy in rat models of either focal or global cerebral ischemia.[6] The study by Menniti and colleagues (2003) is a significant piece of evidence that calls into question whether selective AMPA receptor antagonism alone is sufficient for neuroprotection in these models.[6]

In stark contrast, talampanel has shown consistent neuroprotective effects across multiple rodent models of ischemic stroke and TBI.[2] Studies have reported significant reductions in infarct volume in both rats and mice subjected to MCAO, as well as in a photothrombotic stroke model.[2] Furthermore, talampanel has been shown to improve functional outcomes after stroke, which is a critical aspect of its therapeutic potential.[2]

The differing outcomes could be attributed to several factors beyond simple AMPA receptor antagonism. These may include differences in pharmacokinetic profiles, off-target effects, or the specific characteristics of the animal models used. The lack of efficacy of the highly selective CP-465,022 suggests that a broader mechanism of action or different molecular properties of talampanel might contribute to its neuroprotective effects. For instance, the modulation of other neurotransmitter systems or anti-inflammatory actions could play a role. The kinetic properties of talampanel's interaction with different AMPA receptor subunit compositions may also be a factor.[8]

References

A Comparative Guide to the Specificity of CP-465022 Maleate for AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of CP-465022 maleate as a noncompetitive antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance is objectively compared with other widely used AMPA receptor antagonists, supported by experimental data to inform the selection of the most appropriate pharmacological tools for research and drug development.

Executive Summary

CP-465022 is a potent and selective noncompetitive antagonist of AMPA receptors.[1][2] Experimental data demonstrates its high affinity for the AMPA receptor with an IC50 value in the nanomolar range, while exhibiting significantly lower activity at other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors. This high specificity makes CP-465022 a valuable tool for elucidating the physiological and pathological roles of AMPA receptors. This guide presents a comparative analysis of CP-465022 with other common AMPA receptor antagonists, including Perampanel, NBQX, and GYKI 52466, highlighting their respective potencies and selectivities.

Data Presentation: Quantitative Comparison of AMPA Receptor Antagonists

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki or Kd) of CP-465022 and alternative antagonists at AMPA, kainate, and NMDA receptors. This data allows for a direct comparison of their specificity profiles.

Table 1: Inhibitory Potency (IC50) of AMPA Receptor Antagonists

CompoundAMPA Receptor (IC50)Kainate Receptor (IC50)NMDA Receptor (IC50)Mechanism of ActionReference
CP-465022 25 nM-Little effect at 1 µMNoncompetitive[1][2]
Perampanel93 nM (Ca2+ influx)-No effectNoncompetitive[3][4]
NBQX0.15 µM4.8 µM>10 µMCompetitive
GYKI 5246610-20 µM~450 µM>50 µMNoncompetitive[5][6]

Table 2: Binding Affinity (Ki/Kd) of AMPA Receptor Antagonists

CompoundAMPA Receptor (Ki/Kd)Kainate Receptor (Ki)NMDA Receptor (Ki)Reference
CP-465022 ----
Perampanel59.8 nM (Kd)--[3]
NBQX63 nM (Ki vs AMPA)78 nM (Ki vs Kainate)-[7]
GYKI 52466----

Note: A lower IC50, Ki, or Kd value indicates higher potency/affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding how the specificity and potency of these compounds were determined.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the effect of antagonists on ion channel function in cultured neurons.

Objective: To determine the IC50 of an antagonist by measuring the inhibition of AMPA- or kainate-induced currents.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rats.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell membrane potential is held at a negative potential (e.g., -60 mV) to record inward currents.

  • Solutions:

    • External Solution (in mM): 150 NaCl, 2.8 KCl, 1.0 CaCl2, 10 HEPES/NaOH, pH 7.4.

    • Internal (Pipette) Solution (in mM): 135 CsF, 5 CsCl, 10 EGTA/1 CaCl2, 10 HEPES/6 CsOH, pH 7.35.

  • Agonist Application: A specific agonist (e.g., AMPA or kainate) is applied to the neuron to evoke an inward current.

  • Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.

  • Data Analysis: The peak amplitude of the inward current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.[8][9][10]

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or Kd) of a compound for AMPA, kainate, or NMDA receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from rat forebrain tissue, which is rich in glutamate receptors.

  • Radioligand: A specific radiolabeled ligand is used for each receptor subtype (e.g., [3H]AMPA for AMPA receptors, [3H]kainate for kainate receptors, or [3H]CGP 39653 for NMDA receptors).[11]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (the antagonist).

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation. For saturation binding assays to determine Kd, increasing concentrations of the radioligand are used.[12][13]

Mandatory Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens NMDA_R NMDA Receptor CaMKII CaMKII Activation NMDA_R->CaMKII Ca2+ influx Depolarization Depolarization Na_Ca_influx->Depolarization Depolarization->NMDA_R Removes Mg2+ block LTP LTP CaMKII->LTP Phosphorylation events

Caption: Simplified signaling pathway of AMPA receptor activation.

Experimental Workflow for Specificity Validation

Specificity_Workflow Start Test Compound (e.g., CP-465022) Primary_Screen Primary Screen: AMPA Receptor Activity Start->Primary_Screen Counter_Screen Counter-Screen: Off-Target Activity Start->Counter_Screen Electrophysiology Electrophysiology: Whole-Cell Patch-Clamp (IC50 determination) Primary_Screen->Electrophysiology Binding_Assay Radioligand Binding Assay (Ki/Kd determination) Primary_Screen->Binding_Assay Analysis Data Analysis: Specificity Profile Electrophysiology->Analysis Binding_Assay->Analysis NMDA_Assay NMDA Receptor Assay Counter_Screen->NMDA_Assay Kainate_Assay Kainate Receptor Assay Counter_Screen->Kainate_Assay NMDA_Assay->Analysis Kainate_Assay->Analysis

Caption: Workflow for validating AMPA receptor antagonist specificity.

References

Unraveling the Discrepancy: A Comparative Guide to the In Vivo Reproducibility of CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of CP-465022 maleate, a selective, noncompetitive AMPA receptor antagonist, with alternative compounds. A critical examination of its reproducible anticonvulsant activity alongside its surprising lack of neuroprotective efficacy in preclinical ischemia models is presented. This objective analysis, supported by experimental data and detailed protocols, aims to inform future research and development in the field of neurotherapeutics.

Executive Summary

CP-465022 is a potent inhibitor of AMPA receptor-mediated synaptic transmission, demonstrating robust and reproducible anticonvulsant effects in rodent models. However, contrary to the neuroprotective effects observed with other AMPA receptor antagonists, CP-465022 fails to confer significant neuronal protection in established models of global and focal cerebral ischemia. This guide dissects this critical divergence, presenting a side-by-side comparison with other AMPA receptor modulators to elucidate potential mechanistic differences and guide the selection of appropriate research tools.

Comparative Efficacy: Anticonvulsant vs. Neuroprotective Activity

The following tables summarize the quantitative in vivo data for CP-465022 and selected alternative AMPA receptor antagonists.

Table 1: Anticonvulsant Activity of AMPA Receptor Antagonists

CompoundAnimal ModelSeizure InductionRoute of AdministrationEffective Dose (ED50) / Dose RangeKey Findings
CP-465022 RatPentylenetetrazole (PTZ)Subcutaneous (SC)ED50 for tonic and clonic seizures < 5 mg/kg; Complete protection at 10 mg/kg.[1]Dose-dependently increased latency to and decreased the incidence of clonic and tonic seizures.[1]
YM-90K RatPentylenetetrazole (PTZ)Subcutaneous (SC)Maximally effective at 56 mg/kg.[2]Similar magnitude of inhibition of synaptic transmission as CP-465022, but with a faster onset and shorter duration.[2]
NBQX MouseAudiogenic SeizuresIntraperitoneal (IP)Effective anticonvulsant with a therapeutic ratio slightly higher than diazepam.[3]Potently protected against audiogenic seizures.[3]
Talampanel Rat (Neonatal)Hypoxia-inducedIntraperitoneal (IP)ED50 of 0.57 mg/kg; Maximal effect at 7.5-10 mg/kg.[4][5]Dose-dependently suppressed seizures.[4][5]
Perampanel MouseMultiple models (MES, PTZ, 6 Hz)OralBroad-spectrum efficacy.[6]High potency against audiogenic seizures and effective in various other seizure models.[6]

Table 2: Neuroprotective Effects of AMPA Receptor Antagonists in Ischemia Models

CompoundAnimal ModelIschemia ModelRoute of AdministrationDose AdministeredInfarct Volume Reduction / Neuronal Protection
CP-465022 RatTransient Middle Cerebral Artery Occlusion (tMCAO)Subcutaneous (SC)5 mg/kg followed by 2 mg/kg; 10 mg/kg followed by 4 mg/kg.[1]No significant reduction in infarct volume. [7]
CP-465022 Rat4-Vessel Occlusion (Global Ischemia)Subcutaneous (SC)5 mg/kg followed by 2 mg/kg; 10 mg/kg followed by 4 mg/kg.[1]Failed to prevent CA1 neuron loss. [7]
YM-90K CatPermanent Middle Cerebral Artery Occlusion (pMCAO)Intravenous (IV) infusion0.5 mg/kg/hMarkedly reduced ischemic damage volume from 2823 ± 164 mm³ to 1737 ± 305 mm³.[1]
NBQX RatPermanent Middle Cerebral Artery Occlusion (pMCAO)Intraperitoneal (IP)30 mg/kg (two doses)Significantly improved ADC probability distribution functions, indicating neuroprotection.[2][8][9]
Talampanel RatTransient Middle Cerebral Artery Occlusion (tMCAO)Intraperitoneal (IP)6 x 10 mg/kgReduced infarct size by 47.3% (30 min delay) and 48.5% (2 hr delay).[10][11]
Perampanel RatPial Vessel Disruption (PVD)Intraperitoneal (IP)3 mg/kg daily for 3 daysSignificantly inhibited hippocampal neurodegeneration.[12][13]

Detailed Experimental Protocols

Reproducibility of in vivo findings is critically dependent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.

Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant activity of a test compound.

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

Procedure:

  • Animals are fasted overnight prior to the experiment.

  • The test compound (e.g., CP-465022) or vehicle is administered subcutaneously (SC) or intraperitoneally (IP) at predetermined doses and pretreatment times (e.g., 60 minutes before PTZ).

  • Pentylenetetrazole (PTZ) is administered IP at a dose known to reliably induce seizures (e.g., 60-100 mg/kg).[1][14][15][16][17][18]

  • Immediately following PTZ administration, animals are placed in individual observation chambers.

  • Behavioral seizures are observed and scored for a period of 30 minutes using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

  • The incidence and duration of seizures, as well as mortality, are recorded.

  • Dose-response curves are generated to determine the ED50 of the test compound.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

Objective: To evaluate the neuroprotective efficacy of a test compound in a model of focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

  • Anesthesia is induced (e.g., with isoflurane).

  • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and transected.

  • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 90-120 minutes), the suture is withdrawn to allow for reperfusion.

  • The test compound or vehicle is administered at specific time points relative to the onset of ischemia or reperfusion.

  • After a survival period (e.g., 24-72 hours), animals are euthanized, and brains are removed.

  • Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

  • The infarct volume is quantified using image analysis software.

Four-Vessel Occlusion (4-VO) Global Ischemia Model

Objective: To assess the neuroprotective potential of a compound in a model of global cerebral ischemia.

Procedure:

  • Day 1: Under anesthesia, the vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra.

  • Loose ligatures are placed around both common carotid arteries.

  • Day 2: The animal is re-anesthetized (or in some protocols, the procedure is performed in conscious animals), and the common carotid arteries are occluded using aneurysm clips for a defined period (e.g., 10-20 minutes) to induce global forebrain ischemia.

  • The clips are then removed to allow for reperfusion.

  • The test compound or vehicle is administered according to the study design.

  • After a survival period (typically 7 days), the animal is euthanized.

  • The brain is processed for histological analysis to assess neuronal loss, particularly in the CA1 region of the hippocampus, using techniques like Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN).

Immunohistochemistry for Neuronal Loss Quantification

Objective: To quantify the extent of neuronal death in a specific brain region following an ischemic insult.

Procedure:

  • Following the survival period, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brains are removed and post-fixed in the same fixative, then cryoprotected in a sucrose solution.

  • Coronal sections of the brain, typically including the hippocampus, are cut on a cryostat or vibratome.

  • Sections are incubated with a primary antibody targeting a neuronal marker (e.g., anti-NeuN) to specifically label neurons.

  • A fluorescently or enzymatically labeled secondary antibody that binds to the primary antibody is then applied.

  • For enzymatic detection, a substrate is added to produce a colored precipitate.

  • The stained sections are imaged using a microscope.

  • The number of surviving neurons in the region of interest (e.g., hippocampal CA1) is counted using stereological methods or by quantifying the area of positive staining.

  • Comparison between treatment and vehicle groups allows for the determination of the neuroprotective effect of the compound.

Mandatory Visualizations

AMPA_Receptor_Antagonism_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to Excitotoxicity Excitotoxicity (in Ischemia) Depolarization->Excitotoxicity Excessive Activation Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Causes CP465022 CP-465022 (Noncompetitive Antagonist) CP465022->AMPA_R Blocks

Caption: AMPA Receptor Signaling and Blockade by CP-465022.

Anticonvulsant_Testing_Workflow start Start animal_prep Animal Preparation (Rat, Fasted) start->animal_prep drug_admin Compound Administration (CP-465022 or Vehicle) animal_prep->drug_admin ptz_injection PTZ Injection (e.g., 75 mg/kg IP) drug_admin->ptz_injection 60 min pretreatment observation Behavioral Observation (30 minutes) ptz_injection->observation data_analysis Data Analysis (Latency, Seizure Score) observation->data_analysis end End data_analysis->end

Caption: Workflow for Anticonvulsant Efficacy Testing.

Ischemia_Model_Workflow start Start animal_surgery Induce Ischemia (tMCAO or 4-VO) start->animal_surgery reperfusion Reperfusion animal_surgery->reperfusion drug_admin Compound Administration (CP-465022 or Vehicle) survival Survival Period (e.g., 24h - 7d) drug_admin->survival reperfusion->drug_admin euthanasia Euthanasia & Brain Collection survival->euthanasia histology Histological Analysis (TTC or IHC) euthanasia->histology quantification Quantification (Infarct Volume or Neuronal Count) histology->quantification end End quantification->end

Caption: Workflow for Neuroprotection Studies in Ischemia Models.

Logical_Relationship_CP465022 premise1 Premise 1: CP-465022 is a potent AMPA Receptor Antagonist expected_outcome Expected Outcome: CP-465022 is neuroprotective in vivo premise1->expected_outcome premise2 Premise 2: AMPA Receptor antagonism is expected to be neuroprotective premise2->expected_outcome discrepancy Discrepancy expected_outcome->discrepancy Contradicts observed_outcome Observed Outcome: CP-465022 is NOT neuroprotective in vivo observed_outcome->discrepancy Supports

Caption: Discrepancy in CP-465022's Expected vs. Observed Effects.

References

Cross-Validation of CP-465022 Maleate Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of CP-465022 maleate, a selective AMPA receptor antagonist, with the phenotypic outcomes observed in genetic knockout models of AMPA receptor subunits. By juxtaposing these two approaches, this document aims to facilitate a deeper understanding of AMPA receptor function and provide a framework for the cross-validation of pharmacological and genetic findings in neuroscience research and drug development.

Introduction to this compound and AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound is a potent and selective noncompetitive antagonist of the AMPA receptor.[1][2][3] It serves as a critical tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][3] This guide cross-validates the effects of CP-465022 with genetic knockout models of the primary AMPA receptor subunits: GluA1, GluA2, and GluA3.

Pharmacological Profile of this compound

CP-465022 exhibits high affinity and selectivity for AMPA receptors over other glutamate receptor subtypes like NMDA and kainate receptors.[2][3] Its noncompetitive mechanism of action makes it a stable inhibitor, not influenced by agonist concentration.[3]

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeReference
IC50 (Kainate-induced response)25 nMRat cortical neurons[1][3]
Inhibition of peak NMDA currents (1 µM)19%Cultured rat cerebellar granule neurons[1]
Inhibition of peak NMDA currents (10 µM)36%Cortical neurons[1]

Table 2: In Vivo Effects of this compound in Rodent Models

ModelEffectSpeciesReference
Chemically Induced SeizuresPotent and efficacious inhibitionRat[2]
Global IschemiaNo prevention of CA1 neuron lossRat[2]
Temporary Middle Cerebral Artery OcclusionNo reduction in infarct volumeRat[2]

Phenotypes of AMPA Receptor Subunit Knockout Mice

Genetic deletion of specific AMPA receptor subunits provides a complementary approach to understanding their function. Below is a summary of the key phenotypes observed in GluA1, GluA2, and GluA3 knockout mice.

Table 3: Comparison of Phenotypes: this compound vs. Genetic Knockouts

PhenotypeThis compound TreatmentGluA1 Knockout (Gria1-/-)GluA2 Knockout (Gria2-/-)GluA3 Knockout (Gria3-/Y)
Seizure Susceptibility Reduced (anticonvulsant)[2]Increased propensity for seizures[4]Increased seizure vulnerability (NMDA receptor-independent)[4]Not reported
Locomotor Activity Not explicitly reportedHyperactivity in novel environments[5][6]Hypoactivity[7]Increased peripheral activity in open field[8]
Learning and Memory Not explicitly reportedImpaired spatial working/short-term memory, intact spatial reference memory[5][6][9]Impaired spatial learning and memory[10]No significant deficit in spatial memory[3][8]
Social Behavior Not explicitly reportedAltered social interaction (context-dependent)[6]Loss of sociability[7]Increased sociality and aggression[3][8]
Motor Function Not explicitly reportedMild motor coordination deficits[11]Complete loss of motor learning[7]Minor deficits in motor and balance function[8]
Neuroprotection in Ischemia Ineffective[2]Not reportedNot reportedNot reported

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of CP-465022 and the phenotypes of AMPA receptor knockout mice.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure AMPA and NMDA receptor-mediated currents in cultured neurons.

  • Procedure:

    • Prepare primary neuronal cultures from rat cortex or cerebellum.

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • Apply agonists (e.g., Kainate, NMDA) to elicit receptor-mediated currents.

    • Perfuse CP-465022 at various concentrations to determine its inhibitory effect.

    • Record currents at different holding potentials to isolate AMPA and NMDA receptor components. For example, AMPA receptor currents can be recorded at -70 mV, while NMDA receptor currents are typically measured at +40 mV.[12]

  • Data Analysis: Calculate IC50 values for inhibition of agonist-induced currents. Compare the percentage of inhibition of AMPA versus NMDA receptor currents to determine selectivity.

Kainate-Induced Seizure Model
  • Objective: To assess the anticonvulsant activity of CP-465022.

  • Procedure:

    • Administer CP-465022 or vehicle to rodents (rats or mice).

    • After a predetermined time, induce seizures by systemic (intraperitoneal) or intracerebral (e.g., intrahippocampal) injection of kainic acid.[13][14][15]

    • Observe and score the severity of seizures using a standardized scale (e.g., Racine scale).[16]

    • Electroencephalography (EEG) can be used to monitor electrographic seizure activity.[13]

  • Data Analysis: Compare the latency to seizure onset, seizure duration, and seizure severity score between the CP-465022-treated and vehicle-treated groups.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia
  • Objective: To evaluate the neuroprotective efficacy of CP-465022 in a model of stroke.

  • Procedure:

    • Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament through the ECA or CCA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[17][18][19][20]

    • The occlusion can be transient (filament is withdrawn after a specific period) or permanent.

    • Administer CP-465022 before, during, or after the ischemic insult.

    • After a set reperfusion period (e.g., 24 hours), euthanize the animal and remove the brain.

    • Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[19][20]

  • Data Analysis: Quantify the infarct volume and compare it between the drug-treated and vehicle-treated groups.

Visualizing Pathways and Workflows

Signaling Pathway of Glutamatergic Synapse

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor (GluA1/2/3) Glutamate->AMPAR binds NMDAR NMDA Receptor Glutamate->NMDAR binds Na_Influx Na+ Influx AMPAR->Na_Influx Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaMKII CaMKII CREB CREB CaMKII->CREB activates Gene_Expression Gene Expression (Plasticity, Survival) CREB->Gene_Expression CP465022 CP-465022 CP465022->AMPAR inhibits KO Genetic Knockout (e.g., GluA1-/-) KO->AMPAR ablates Depolarization Depolarization Na_Influx->Depolarization Ca_Influx->CaMKII activates Depolarization->NMDAR removes Mg2+ block

Caption: Glutamatergic synapse signaling and points of intervention.

Experimental Workflow for Preclinical Evaluation

cluster_phase1 In Vitro Characterization cluster_phase2 In Vivo Pharmacological Studies cluster_phase3 Genetic Validation cluster_phase4 Comparative Analysis A Electrophysiology (Patch-Clamp) B Determine IC50 & Selectivity of CP-465022 A->B J Compare Pharmacological and Genetic Data B->J C Rodent Seizure Models (e.g., Kainate-induced) D Assess Anticonvulsant Activity C->D D->J E Rodent Ischemia Models (e.g., MCAO) F Evaluate Neuroprotective Efficacy E->F F->J G Generate AMPAR Subunit Knockout Mice H Behavioral Phenotyping (Locomotion, Learning, Social) G->H I Electrophysiological Phenotyping G->I H->J I->J K Validate Target and Understand Phenotypic Consequences J->K

Caption: Workflow for cross-validation of a pharmacological agent.

Discussion and Conclusion

The comparison between the effects of CP-465022 and the phenotypes of AMPA receptor subunit knockout mice reveals both convergences and divergences that are crucial for target validation.

Convergences: The anticonvulsant effect of CP-465022 aligns with the increased seizure susceptibility observed in GluA1 and GluA2 knockout mice, strongly suggesting that AMPA receptor antagonism is a valid strategy for seizure control.

Divergences: A key discrepancy is the lack of neuroprotective effects of CP-465022 in ischemia models. While the knockout models have not been extensively studied in this context, this finding with a potent and selective antagonist challenges the hypothesis that general AMPA receptor blockade is a viable neuroprotective strategy in stroke.[2] This could be due to the complex role of different AMPA receptor subunit compositions in neuronal survival and death pathways, or the timing and dose of the antagonist administration.

Furthermore, the diverse and sometimes opposing behavioral phenotypes of the different subunit knockouts (e.g., hyperactivity in GluA1 KO vs. hypoactivity in GluA2 KO) highlight the subunit-specific roles of AMPA receptors in regulating complex behaviors. CP-465022, as a non-selective antagonist for AMPA receptor subunit compositions, produces a generalized dampening of AMPA receptor function, which may not fully recapitulate the nuanced effects of deleting a single subunit.

References

CP-465022 Maleate: A Case Study in the Challenges of Ischemic Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

The quest for a potent neuroprotective agent to mitigate the devastating consequences of ischemic stroke has been a long and arduous journey for researchers and drug developers. While numerous compounds have shown promise in preclinical models, the translation to clinical efficacy has been largely unsuccessful. A compelling case in point is CP-465022 maleate, a selective, noncompetitive AMPA receptor antagonist that, despite its potent target engagement, failed to demonstrate neuroprotective effects in in vivo ischemia models. This guide provides a comprehensive comparison of CP-465022 with other neuroprotective strategies, supported by experimental data, to elucidate the potential reasons for its lack of efficacy.

The Rationale for Targeting AMPA Receptors in Ischemia

During an ischemic event, the brain is deprived of oxygen and glucose, leading to a cascade of detrimental events, a key one being excitotoxicity. This process is primarily mediated by the overactivation of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. The excessive influx of calcium ions through these receptors triggers a series of intracellular signaling pathways that ultimately lead to neuronal cell death.

Based on this understanding, the inhibition of AMPA receptors emerged as a promising therapeutic strategy to halt the excitotoxic cascade and preserve neuronal tissue. CP-465022 was developed as a potent and highly selective noncompetitive antagonist of the AMPA receptor, showing an IC50 of 25 nM in rat cortical neurons.[1] Its high selectivity was seen as an advantage, potentially avoiding the side effects associated with less specific glutamate receptor antagonists.

In Vivo Studies Reveal a Lack of Neuroprotection

Despite the strong preclinical rationale and potent in vitro activity, in vivo studies with CP-465022 in rat models of both global and focal cerebral ischemia yielded disappointing results.[2][3][4] The compound, even at doses that were shown to effectively block AMPA receptors in the brain, did not confer any significant neuroprotection.[3][4]

Experimental Evidence of Inefficacy

A pivotal study by Menniti et al. (2003) provided definitive evidence of CP-465022's lack of neuroprotective efficacy.[3][4] The researchers utilized two well-established rat models of cerebral ischemia:

  • Transient global ischemia: This model mimics cardiac arrest and results in selective delayed neuronal death, particularly in the CA1 region of the hippocampus.

  • Transient focal ischemia: This model, induced by middle cerebral artery occlusion (MCAO), simulates a common type of human stroke and leads to a core of infarcted tissue.

The study demonstrated that systemic administration of CP-465022, at doses proven to be pharmacologically active in the brain, failed to reduce the extent of neuronal damage in either model.[3][4]

Comparative Analysis: CP-465022 vs. Other Neuroprotective Agents

The failure of CP-465022 stands in contrast to some other neuroprotective agents that have shown at least partial efficacy in preclinical models, albeit with their own set of limitations. The following table summarizes the performance of CP-465022 in comparison to other classes of neuroprotective compounds.

Neuroprotective Agent ClassExample Compound(s)Mechanism of ActionPreclinical Efficacy in Ischemia ModelsClinical Status
AMPA Receptor Antagonist CP-465022 Noncompetitive AMPA receptor antagonistNo significant neuroprotection in global and focal ischemia models[3][4]Not pursued for clinical development in stroke
NMDA Receptor Antagonist MK-801 (Dizocilpine)Noncompetitive NMDA receptor antagonistShowed neuroprotective effects in various animal models[5]Failed in clinical trials due to severe side effects (e.g., psychotomimetic effects)
Free Radical Scavenger EdaravoneAntioxidant, scavenges free radicalsDemonstrated reduction in infarct size in some preclinical models[6]Approved for use in acute ischemic stroke in some countries, but with modest clinical benefit
Anti-inflammatory Agent FingolimodSphingosine-1-phosphate receptor modulatorShown to reduce inflammation and infarct size in preclinical studies[7]Investigated in clinical trials for stroke with mixed results

Experimental Protocols

To ensure a thorough understanding of the findings, the detailed methodologies for the key in vivo experiments with CP-465022 are outlined below.

Transient Global Ischemia Model (Four-Vessel Occlusion) in Rats
  • Animal Preparation: Male Sprague-Dawley rats were anesthetized. The vertebral arteries were electrocauterized, and snares were placed around the common carotid arteries.

  • Induction of Ischemia: On the following day, the carotid artery snares were tightened for 10 minutes to induce global cerebral ischemia.

  • Drug Administration: CP-465022 or vehicle was administered systemically (e.g., subcutaneously) at various doses immediately after reperfusion.

  • Outcome Assessment: After a 7-day survival period, the brains were perfusion-fixed, sectioned, and stained (e.g., with H&E or cresyl violet) to assess the extent of neuronal death in the hippocampal CA1 region.

Transient Focal Ischemia Model (Middle Cerebral Artery Occlusion) in Rats
  • Animal Preparation: Male rats were anesthetized. The middle cerebral artery (MCA) was occluded using an intraluminal filament.

  • Induction of Ischemia: The filament was left in place for a specific duration (e.g., 90 minutes) to induce focal ischemia.

  • Reperfusion: The filament was then withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: CP-465022 or vehicle was administered at various time points relative to the onset of ischemia or reperfusion.

  • Outcome Assessment: After a set survival period (e.g., 24 or 48 hours), the brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Ischemic_Cascade_and_AMPA_Receptor_Role cluster_0 Ischemic Insult cluster_1 Excitotoxicity cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Reduced Blood Flow Reduced Blood Flow Glutamate Release Glutamate Release Reduced Blood Flow->Glutamate Release AMPA Receptor Activation AMPA Receptor Activation Glutamate Release->AMPA Receptor Activation NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Calcium Influx Calcium Influx AMPA Receptor Activation->Calcium Influx NMDA Receptor Activation->Calcium Influx Enzyme Activation Enzyme Activation Calcium Influx->Enzyme Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Calcium Influx->Mitochondrial Dysfunction Apoptosis Apoptosis Enzyme Activation->Apoptosis Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Oxidative Stress->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death CP-465022 CP-465022 CP-465022->AMPA Receptor Activation Inhibits

Caption: Role of AMPA receptors in the ischemic cascade.

Experimental_Workflow_CP465022 cluster_0 Animal Model Preparation cluster_1 Ischemia Induction cluster_2 Treatment cluster_3 Post-Ischemia Survival cluster_4 Outcome Assessment Anesthesia Anesthesia Surgical Procedure Surgical Procedure (4-VO or MCAO) Anesthesia->Surgical Procedure Induction Induction of Ischemia (e.g., 10 min 4-VO or 90 min MCAO) Surgical Procedure->Induction Drug_Admin CP-465022 or Vehicle Administration Induction->Drug_Admin Survival Survival Period (e.g., 24h to 7 days) Drug_Admin->Survival Histology Histological Analysis (e.g., H&E, TTC staining) Survival->Histology Quantification Quantification of Neuronal Damage/Infarct Volume Histology->Quantification

Caption: In vivo ischemia experimental workflow.

Conclusion: Why Did CP-465022 Fail?

The lack of neuroprotective efficacy of CP-465022, a highly selective AMPA receptor antagonist, raises important questions about the therapeutic window and the complexity of ischemic pathophysiology.[4] Several factors may have contributed to its failure in vivo:

  • The Multifaceted Nature of Ischemic Injury: Excitotoxicity is just one component of a complex cascade of events that includes inflammation, oxidative stress, and apoptosis.[8] Targeting only one pathway with a highly specific drug may be insufficient to produce a significant neuroprotective effect.

  • Therapeutic Time Window: The window of opportunity to intervene in the excitotoxic process is likely very narrow. By the time a drug can be administered and reach therapeutic concentrations in the brain, the irreversible damage may have already occurred.

  • Blood-Brain Barrier Penetration: While the study by Menniti et al. suggests that CP-465022 does cross the blood-brain barrier and engage its target, suboptimal brain concentrations in the ischemic penumbra could still be a contributing factor.[3]

  • Complexity of Glutamate Receptor Subtypes: The diverse subunit composition of AMPA receptors could lead to differential roles in physiology and pathology, and a non-selective blockade might interfere with essential neuronal functions.[1]

References

A Comparative Guide to AMPA Receptor Antagonists: CP-465022 Maleate versus Competitive Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the noncompetitive AMPA receptor antagonist, CP-465022 maleate, with a selection of competitive AMPA receptor antagonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in neuroscience and drug development.

Introduction to AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a well-established target for therapeutic intervention in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.[1] Antagonists of the AMPA receptor can be broadly categorized into two main classes based on their mechanism of action: competitive and noncompetitive antagonists.

Competitive antagonists bind to the same site on the AMPA receptor as the endogenous agonist, glutamate, thereby preventing glutamate from binding and activating the receptor. Their efficacy can be overcome by increasing the concentration of glutamate.

Noncompetitive antagonists , such as this compound, bind to an allosteric site on the receptor, a location distinct from the glutamate binding site. This binding induces a conformational change in the receptor that prevents its activation, regardless of the concentration of glutamate.

This guide will delve into the pharmacological properties of this compound and compare them with those of the competitive antagonists NBQX, Selurampanel, and Zonampanel.

Comparative Pharmacological Data

The following table summarizes the key quantitative data for this compound and the selected competitive AMPA receptor antagonists. These values are critical for understanding the potency and selectivity of each compound.

CompoundMechanism of ActionPotency (IC50/Ki)Selectivity
This compound NoncompetitiveIC50: 25 nMSelective for AMPA over kainate and NMDA receptors
NBQX CompetitiveIC50: 0.15 µM (AMPA), 4.8 µM (kainate)Selective for AMPA and kainate receptors over NMDA receptors
Selurampanel CompetitiveIC50: 190 nMCompetitive antagonist of AMPA and kainate receptors
Zonampanel CompetitiveNot availableSelective antagonist of the AMPA receptor

Signaling Pathway: Competitive vs. Noncompetitive Antagonism

The distinct mechanisms of competitive and noncompetitive antagonists at the AMPA receptor are illustrated in the following diagram.

cluster_competitive Competitive Antagonism cluster_noncompetitive Noncompetitive Antagonism Glutamate_C Glutamate Receptor_C AMPA Receptor (Glutamate Binding Site) Glutamate_C->Receptor_C Binds Antagonist_C Competitive Antagonist (e.g., NBQX) Antagonist_C->Receptor_C Competes with Glutamate and Binds Activation_C Channel Activation Receptor_C->Activation_C NoActivation_C No Activation Receptor_C->NoActivation_C Glutamate_NC Glutamate Receptor_NC AMPA Receptor Glutamate_NC->Receptor_NC Binds Antagonist_NC Noncompetitive Antagonist (CP-465022) AllostericSite Allosteric Site Antagonist_NC->AllostericSite Binds Activation_NC Channel Activation Receptor_NC->Activation_NC NoActivation_NC No Activation Receptor_NC->NoActivation_NC AllostericSite->Receptor_NC Induces Conformational Change

Caption: Mechanisms of AMPA receptor antagonism.

Experimental Protocols

The characterization of AMPA receptor antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the AMPA receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled competitive AMPA receptor ligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled standard AMPA receptor agonist or antagonist.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional inhibition of AMPA receptor-mediated currents by a test compound.

Protocol:

  • Cell Preparation:

    • Use cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.

    • For whole-cell patch-clamp recording, establish a high-resistance seal between a glass micropipette and the cell membrane.

    • Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

  • Recording:

    • Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.

    • Perfuse the cell with an external solution containing an AMPA receptor agonist (e.g., glutamate or AMPA) to evoke an inward current.

    • Apply the test compound at various concentrations to the external solution and measure the resulting change in the amplitude of the AMPA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition as a function of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for AMPA Antagonist Characterization

The development and characterization of a novel AMPA receptor antagonist typically follow a structured workflow, from initial screening to in vivo validation.

Screening High-Throughput Screening (e.g., Radioligand Binding Assay) HitValidation Hit Validation & Lead Optimization (In vitro functional assays) Screening->HitValidation Identify initial hits Electrophysiology Electrophysiological Characterization (Patch-clamp on cultured neurons/slices) HitValidation->Electrophysiology Confirm mechanism and potency InVivoPK In Vivo Pharmacokinetics (ADME studies) Electrophysiology->InVivoPK Select candidates for in vivo testing InVivoEfficacy In Vivo Efficacy Models (e.g., Seizure models, neuroprotection models) InVivoPK->InVivoEfficacy Determine dosing regimen Tox Toxicology & Safety Pharmacology InVivoEfficacy->Tox Evaluate therapeutic potential

Caption: Preclinical workflow for AMPA antagonist development.

Conclusion

This compound is a potent, noncompetitive AMPA receptor antagonist with high selectivity. Its mechanism of action, distinct from competitive antagonists like NBQX and Selurampanel, makes it a valuable tool for studying the roles of AMPA receptors in various physiological and pathological processes. The choice between a noncompetitive and a competitive antagonist will depend on the specific research question. For instance, a noncompetitive antagonist may be preferred in conditions where high concentrations of glutamate are present, as its efficacy is not surmounted by the endogenous agonist. This guide provides a foundation for researchers to make informed decisions when selecting an AMPA receptor antagonist for their experimental needs.

References

Assessing Brain Penetrance: A Comparative Guide for CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the brain penetrance of CP-465022 maleate, a potent and selective noncompetitive AMPA receptor antagonist. Due to the limited availability of specific quantitative brain penetrance data for CP-465022 in publicly accessible literature, this guide focuses on the established methodologies for assessing brain penetrance, using Perampanel, another AMPA receptor antagonist with published data, as a primary comparator.

Executive Summary

In contrast, Perampanel, also a selective non-competitive AMPA receptor antagonist, has a reported brain-to-plasma ratio (Kp) of 0.62 ± 0.05 in rats, indicating moderate brain penetration.[3] This guide will detail the experimental protocols necessary to generate such quantitative data for compounds like CP-465022 and facilitate a direct comparison with existing and future CNS drug candidates.

Comparative Data of AMPA Receptor Antagonists

The following table summarizes the available information on the brain penetrance and related properties of CP-465022 and selected comparator AMPA receptor antagonists.

Parameter This compound Perampanel Talampanel GYKI 52466
Mechanism of Action Selective, non-competitive AMPA receptor antagonist[2]Selective, non-competitive AMPA receptor antagonist[3]Non-competitive AMPA receptor antagonist[4]Non-competitive AMPA receptor antagonist[5][6]
Brain Penetrance (Qualitative) Demonstrably brain penetrant based on in vivo CNS activity[1]Brain penetrant[3]Excellent CNS penetration[7]Orally-active with CNS effects[5]
Brain-to-Plasma Ratio (Kp) Data not publicly available0.62 ± 0.05 (in rats)[3]Data not publicly availableData not publicly available
Unbound Brain-to-Plasma Ratio (Kp,uu) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
In Vitro Potency (IC50) 25 nM (rat cortical neurons)[2]In the nanomolar rangeMicromolar range10-20 µM (AMPA-induced responses)[8]

Experimental Protocols for Assessing Brain Penetrance

To quantitatively assess the brain penetrance of a compound like CP-465022, a combination of in vivo and in vitro experimental approaches is recommended.

In Vivo Brain Penetrance Assessment: Determination of Brain-to-Plasma Ratio (Kp)

This protocol describes the methodology to determine the total concentration of a compound in the brain relative to the plasma at a steady state.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).
  • Dosing: Administer this compound at a dose known to elicit a pharmacodynamic response. The route of administration (e.g., intravenous, oral, subcutaneous) should be consistent with the intended therapeutic use.

2. Sample Collection:

  • At a predetermined time point post-dosing (e.g., corresponding to the peak plasma concentration or steady-state), anesthetize the animals.
  • Collect blood via cardiac puncture into tubes containing an anticoagulant.
  • Immediately perfuse the brain with ice-cold saline to remove remaining blood.
  • Harvest the brain and store it at -80°C until analysis.

3. Sample Processing:

  • Centrifuge the blood samples to separate the plasma.
  • Homogenize the brain tissue in a suitable buffer.

4. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the compound in plasma and brain homogenate.

5. Calculation:

  • Calculate the Kp value as the ratio of the total drug concentration in the brain to the total drug concentration in the plasma.

In Vitro Blood-Brain Barrier Permeability Assessment

In vitro models are valuable for initial screening and for understanding the mechanisms of BBB transport, including passive diffusion and active efflux.

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • This assay predicts passive diffusion across the BBB.
  • A lipid-infused artificial membrane separates a donor and an acceptor well. The compound of interest is added to the donor well.
  • After an incubation period, the concentration of the compound in both wells is measured to determine its permeability.

2. Caco-2 Cell Permeability Assay:

  • This assay uses a monolayer of Caco-2 cells, which form tight junctions and express some efflux transporters, to model the intestinal barrier, and by extension, aspects of the BBB.
  • The compound is added to either the apical (blood side) or basolateral (brain side) chamber.
  • The rate of transport across the cell monolayer is measured to determine the apparent permeability coefficient (Papp).
  • The ratio of transport in the basolateral-to-apical versus the apical-to-basolateral direction can indicate if the compound is a substrate for efflux transporters.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in assessing the brain penetrance of a compound like CP-465022.

InVivo_Brain_Penetrance_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dosing Administer CP-465022 to Rats Blood_Collection Collect Blood Dosing->Blood_Collection Brain_Harvest Harvest Brain Dosing->Brain_Harvest Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Brain_Homogenization Homogenize Brain Brain_Harvest->Brain_Homogenization LCMS Quantify Drug by LC-MS/MS Plasma_Separation->LCMS Brain_Homogenization->LCMS Calculation Calculate Kp Ratio LCMS->Calculation

Caption: In Vivo Workflow for Kp Determination.

InVitro_BBB_Permeability_Workflow cluster_pampa PAMPA (Passive Diffusion) cluster_caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA_Setup Prepare PAMPA Plate (Artificial Membrane) PAMPA_Dose Add Compound to Donor Well PAMPA_Setup->PAMPA_Dose PAMPA_Incubate Incubate PAMPA_Dose->PAMPA_Incubate PAMPA_Analyze Measure Concentration in Donor & Acceptor Wells PAMPA_Incubate->PAMPA_Analyze PAMPA_Permeability Calculate Permeability PAMPA_Analyze->PAMPA_Permeability Caco2_Culture Culture Caco-2 Cells on Transwell Inserts Caco2_Dose Add Compound to Apical or Basolateral Side Caco2_Culture->Caco2_Dose Caco2_Sample Sample from Opposite Side at Time Intervals Caco2_Dose->Caco2_Sample Caco2_Analyze Quantify Compound Caco2_Sample->Caco2_Analyze Caco2_Papp Calculate Papp & Efflux Ratio Caco2_Analyze->Caco2_Papp

Caption: In Vitro BBB Permeability Workflow.

Conclusion

While this compound's in vivo activity strongly supports its brain penetrance, the generation of quantitative data, such as the Kp and Kp,uu values, is crucial for a comprehensive assessment and for direct comparison with other CNS drug candidates. The experimental protocols outlined in this guide provide a framework for obtaining this critical information. By applying these standardized methodologies, researchers can build a robust dataset to inform lead optimization and candidate selection in CNS drug discovery programs.

References

Scrutinizing the Discrepancies: A Comparative Analysis of CP-465022 Maleate's Performance in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is of paramount importance. Among the myriad of compounds investigated, CP-465022 maleate, a potent and selective noncompetitive AMPA receptor antagonist, has presented a perplexing case of inconsistent findings in the scientific literature. This guide provides an objective comparison of its performance across different experimental paradigms, supported by available data and detailed methodologies, to shed light on these discrepancies.

This compound has been characterized as a high-affinity antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Its ability to inhibit AMPA receptor-mediated currents has been well-documented in vitro. However, the translation of this potent biochemical activity into in vivo neuroprotective efficacy has been unexpectedly challenging, leading to a significant divergence in experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

ParameterValueSpeciesExperimental ModelReference
IC₅₀ (Kainate-induced response) 25 nMRatCortical neurons[1][2]
Inhibition of peak NMDA currents (1 µM CP-465022) 19%RatCerebellar granule neurons[1]
Inhibition of NMDA currents at 8s (1 µM CP-465022) 45%RatCerebellar granule neurons[1]
Inhibition of peak NMDA currents (10 µM CP-465022) 36%RatCortical neurons[1]
Inhibition of NMDA currents at 8s (10 µM CP-465022) 70%RatCortical neurons[1]
Neuroprotection in global ischemia model No significant effectRatCA1 neuron loss[3][4]
Neuroprotection in focal ischemia model No significant effectRatInfarct volume reduction[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CP-465022 and the workflow of the studies that have led to the inconsistent findings.

Mechanism of Action of CP-465022 cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPA_R->Ion_Channel Activates CP465022 CP-465022 CP465022->AMPA_R Blocks (Noncompetitive) Excitotoxicity Excitotoxicity Ion_Channel->Excitotoxicity Leads to

Mechanism of CP-465022 as an AMPA receptor antagonist.

Experimental Workflow and Inconsistent Findings cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_exp Electrophysiology on Rat Cortical Neurons invitro_res Potent AMPA Receptor Antagonism (IC50 = 25 nM) invitro_exp->invitro_res invivo_seizure Chemically Induced Seizure Models (Rat) invitro_res->invivo_seizure Translates to invivo_ischemia Global and Focal Ischemia Models (Rat) invitro_res->invivo_ischemia Fails to Translate to invivo_seizure_res Anticonvulsant Activity invivo_seizure->invivo_seizure_res invivo_ischemia_res Lack of Neuroprotection invivo_ischemia->invivo_ischemia_res

Workflow showing the divergence of in vitro and in vivo results.

Detailed Experimental Protocols

To facilitate the critical evaluation of the published data, the following are detailed methodologies for the key experiments cited in the literature.

In Vitro Electrophysiology in Rat Cortical Neurons
  • Cell Culture: Primary cortical neurons were harvested from embryonic day 18 rat fetuses. The cells were then plated on poly-D-lysine-coated coverslips and maintained in a neurobasal medium supplemented with B27 and L-glutamine.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on neurons after 7-14 days in culture. The external solution contained (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, and 1 MgCl₂ (pH 7.4). The internal pipette solution consisted of (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, and 4 ATP (pH 7.3).

  • Drug Application: this compound was dissolved in DMSO to create a stock solution and then diluted in the external solution to the final desired concentrations. The agonist, kainate, was applied to elicit inward currents, and the inhibitory effect of CP-465022 was measured. The IC₅₀ was determined by analyzing the concentration-response curve.

In Vivo Models of Cerebral Ischemia in Rats
  • Global Ischemia Model: Transient global ischemia was induced by the four-vessel occlusion method. Briefly, the vertebral arteries were electrocauterized, and on the following day, the common carotid arteries were occluded for 10 minutes. CP-465022 or vehicle was administered prior to the ischemic insult. Neuronal damage, particularly in the CA1 region of the hippocampus, was assessed histologically several days later.

  • Focal Ischemia Model: Temporary middle cerebral artery occlusion (MCAO) was used to induce focal ischemia. A filament was inserted into the internal carotid artery to block the origin of the MCA for a defined period (e.g., 2 hours). The drug or vehicle was administered before or during the occlusion. Infarct volume was measured 24 to 48 hours after reperfusion using triphenyltetrazolium chloride (TTC) staining.

Discussion of Inconsistent Findings

The stark contrast between the potent in vitro activity and anticonvulsant effects of CP-465022, and its lack of neuroprotection in ischemia models, raises several critical questions for researchers.[4] The hypothesis that AMPA receptor antagonism should be neuroprotective in ischemic conditions is challenged by these findings.[4]

Several factors could contribute to this discrepancy:

  • Pharmacokinetic Properties: While the anticonvulsant activity confirms that CP-465022 crosses the blood-brain barrier, its concentration and distribution within the ischemic penumbra might be insufficient to confer neuroprotection.

  • Complexity of Ischemic Cascade: The pathophysiology of cerebral ischemia is multifaceted, involving not only excitotoxicity but also inflammation, oxidative stress, and apoptosis. Targeting only the AMPA receptor may not be sufficient to halt the entire cascade of neuronal death.

  • Receptor Subtype Specificity: Although CP-465022 is reported to be equipotent across different AMPA receptor subunit combinations, subtle differences in its interaction with specific subtypes in different brain regions under ischemic conditions cannot be entirely ruled out.[2]

  • Off-Target Effects: While considered selective, the possibility of unknown off-target effects that could counteract the potential neuroprotective benefits of AMPA receptor antagonism should be considered.

References

Safety Operating Guide

Proper Disposal of CP-465022 Maleate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of CP-465022 maleate, a research chemical. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

All chemical waste, including this compound and its containers, must be managed as special waste and disposed of in accordance with local, state, and federal regulations.[1] Improper disposal can lead to significant environmental contamination and may result in substantial fines and penalties.[2] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines.

Pre-Disposal and Handling

Before beginning any work with this compound, ensure that a designated waste collection area is established in your laboratory. This area, often referred to as a Satellite Accumulation Area (SAA), must be at or near the point of waste generation and under the control of laboratory personnel.[2][3]

Personal Protective Equipment (PPE) is crucial to minimize direct contact with the chemical.[4] The following table summarizes the recommended PPE and materials for spill cleanup.

ItemSpecificationPurpose
Gloves Compatible chemical-resistant glovesHand protection
Eye Protection Safety gogglesEye protection
Protective Clothing Lightweight protective clothingSkin and body protection
Respiratory Protection Wear suitable respiratory equipment if ventilation is insufficientRespiratory protection
Spill Cleanup Inert absorbent materials (e.g., vermiculite, sand)To soak up spills for proper disposal

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound waste:

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S department.

  • Keep solid and liquid waste in separate containers.[5]

  • Incompatible chemicals must be kept separate to avoid dangerous reactions.[2]

Step 2: Containerization

  • Use a designated, leak-proof waste container that is compatible with the chemical. Plastic containers are often preferred.[4][5]

  • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[4]

  • Do not overfill the container.

Step 3: Labeling

  • Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear hazard warning.[3]

  • The label should also include the date when waste was first added to the container.

Step 4: Storage in Satellite Accumulation Area (SAA)

  • Store the labeled waste container in your designated SAA.[4]

  • The SAA must be located in a well-ventilated area and away from ignition sources.

  • Adhere to the storage limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste.[4]

Step 5: Arranging for Disposal

  • Contact your institution's EH&S department or a certified chemical waste disposal company to arrange for the pickup and disposal of the waste.[1][4]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[4][6] Hazardous chemicals must never be poured down the drain.[4]

  • Provide the waste management service with a complete and accurate description of the waste.

Step 6: Empty Container Disposal

  • An empty container that has held a hazardous waste must be managed appropriately.

  • For containers that held acutely toxic chemicals (P-listed waste), they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] While this compound is not explicitly listed as acutely toxic, it is best practice to follow this procedure for all research chemical containers.

  • After proper rinsing, deface the original label on the container before disposing of it as regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_lab In the Laboratory cluster_disposal Disposal Process Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Containerization Containerization Segregation->Containerization Labeling Labeling Containerization->Labeling SAA Storage Storage in SAA Labeling->SAA Storage EH&S Pickup EH&S/Waste Vendor Pickup SAA Storage->EH&S Pickup Final Disposal Certified Disposal Facility EH&S Pickup->Final Disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling CP-465022 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance based on the known pharmacological activity of CP-465022 maleate as a selective AMPA receptor antagonist and general laboratory safety protocols. A compound-specific Safety Data Sheet (SDS) was not available at the time of writing. A thorough risk assessment must be conducted by qualified personnel before handling this substance.

This compound is a potent and selective antagonist of the AMPA receptor, indicating it is a psychoactive compound that requires meticulous handling to prevent accidental exposure.[1] The primary routes of exposure are inhalation of the powder, dermal contact, and ingestion. Adherence to the following personal protective equipment (PPE), operational, and disposal plans is critical for ensuring personnel safety.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE form the primary barrier against exposure to this compound. All personnel handling this compound must be trained in the proper donning and doffing of the equipment outlined below.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certified, providing chemical splash protection. Goggles must form a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashes.To protect the eyes and face from airborne particles and accidental splashes of solutions containing the compound.
Hand Protection Double Nitrile GlovesASTM D6978 certified (or equivalent for handling chemotherapy agents). Powder-free to prevent aerosolization of the compound.[2] The outer glove should be removed and disposed of immediately after handling.To prevent skin contact and absorption. Double gloving provides an additional layer of protection in case the outer glove is compromised.[2]
Body Protection Disposable GownLong-sleeved with tight-fitting cuffs. Made of a low-permeability fabric.To protect skin and personal clothing from contamination.
Respiratory Protection N95 or Higher RespiratorNIOSH-approved. A powered air-purifying respirator (PAPR) should be considered for procedures with a high potential for aerosol generation or when handling large quantities.To prevent inhalation of airborne powder. A standard surgical mask is not sufficient.[2]

Operational Plan

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

PhaseKey Steps and Procedures
Preparation 1. Designate a specific, clearly labeled area for handling. 2. Ensure a chemical fume hood or a containment ventilated enclosure (CVE) is used for all manipulations of the powder. 3. Verify that all required PPE is available and in good condition. 4. Have a spill kit readily accessible.
Handling 1. Don all required PPE before entering the designated handling area. 2. Perform all weighing and solution preparation within the fume hood or CVE. 3. Use dedicated, labeled equipment (spatulas, weigh boats, etc.). 4. Handle the compound gently to avoid creating dust.
Decontamination 1. Wipe down all work surfaces with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol). 2. Thoroughly clean all reusable equipment. 3. Properly doff and dispose of all single-use PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
Sharps Waste Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of in accordance with institutional, local, and national regulations.

Visual Guides

The following diagrams provide a visual representation of the handling workflow and the decision-making process for PPE selection.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review Safety Info gather_ppe Gather Required PPE prep_start->gather_ppe prep_area Prepare Designated Work Area gather_ppe->prep_area spill_kit Ensure Spill Kit is Accessible prep_area->spill_kit don_ppe Don PPE spill_kit->don_ppe work_in_hood Work in Fume Hood/CVE don_ppe->work_in_hood weigh_compound Weigh Compound Carefully work_in_hood->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for handling this compound.

G cluster_assessment Risk Assessment cluster_ppe PPE Selection assess_hazard Assess Hazard: Potent Psychoactive Compound eye_protection Eye Protection: Chemical Goggles assess_hazard->eye_protection hand_protection Hand Protection: Double Nitrile Gloves assess_hazard->hand_protection body_protection Body Protection: Disposable Gown assess_hazard->body_protection assess_quantity Assess Quantity: Small vs. Large Scale respiratory_protection Respiratory Protection: N95 Respirator (minimum) assess_quantity->respiratory_protection Small Scale enhanced_respiratory Enhanced Respiratory: PAPR assess_quantity->enhanced_respiratory Large Scale assess_procedure Assess Procedure: Weighing vs. Solution Prep assess_procedure->respiratory_protection

Caption: PPE selection logic for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.